molecular formula C6H3BrF3NO B1282779 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine CAS No. 76041-79-7

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Cat. No.: B1282779
CAS No.: 76041-79-7
M. Wt: 241.99 g/mol
InChI Key: OPLCXLXORZDTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3BrF3NO and its molecular weight is 241.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLCXLXORZDTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542096
Record name 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76041-79-7
Record name 5-Bromo-3-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76041-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and process development.

Core Synthesis Pathway

The synthesis of this compound is achieved through the direct electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)pyridine. The electron-donating hydroxyl group (in its tautomeric pyridone form) activates the pyridine ring and directs the incoming electrophile (bromine) to the C-5 position. The trifluoromethyl group, a strong electron-withdrawing group, deactivates the ring but also directs substitution to the meta position (C-5), thus reinforcing the regioselectivity of the reaction.

G cluster_reactants Starting Material cluster_reagents Reagents cluster_product Product 2_hydroxy_3_trifluoromethylpyridine 2-Hydroxy-3-(trifluoromethyl)pyridine 5_bromo_2_hydroxy_3_trifluoromethylpyridine This compound 2_hydroxy_3_trifluoromethylpyridine->5_bromo_2_hydroxy_3_trifluoromethylpyridine Bromination Br2 Bromine (Br2) NaOAc Sodium Acetate (NaOAc) AcOH Acetic Acid (AcOH)

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-Hydroxy-3-(trifluoromethyl)pyridine
Reagents Bromine, Sodium Acetate
Solvent Acetic Acid
Reaction Temperature 80 °C
Reaction Time Overnight
Product Molar Mass 241.99 g/mol [1][2][3]
Product Formula C₆H₃BrF₃NO[1][2][3]
Yield 80%[4]
CAS Number 76041-79-7[4]
Physical Appearance White Solid[4]
Purity ≥98%
Predicted [M+H]⁺ 241.94229[5]
Predicted [M+Na]⁺ 263.92423[5]
Predicted [M-H]⁻ 239.92773[5]

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of this compound.[4]

Materials:

  • 3-(Trifluoromethyl)pyridin-2(1H)-one (25.0 g, 0.15 mol)

  • Acetic acid (300 mL)

  • Sodium acetate (15.1 g, 0.18 mol)

  • Bromine (8.6 mL, 0.17 mol)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-(Trifluoromethyl)pyridin-2(1H)-one (25.0 g, 0.15 mol) in acetic acid (300 mL).

  • Addition of Reagents: To the solution, add sodium acetate (15.1 g, 0.18 mol). Subsequently, add bromine (8.6 mL, 0.17 mol) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 80°C overnight.

  • Workup:

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Dilute the residue with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a solvent system of petroleum ether/ethyl acetate (7/2) to afford 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one as a white solid (29.7 g, 80% yield).[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Start Start Reaction_Setup Dissolve Starting Material in Acetic Acid Start->Reaction_Setup Reagent_Addition Add Sodium Acetate and Bromine Reaction_Setup->Reagent_Addition Reaction Stir at 80°C Overnight Reagent_Addition->Reaction Workup Concentration and Aqueous Workup Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product_Isolation Isolate Pure Product Purification->Product_Isolation End End Product_Isolation->End

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in various biologically active molecules, suggesting its potential as a scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical and experimental workflows.

It is important to note that 2-hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of this compound, it can exist in tautomeric equilibrium with 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one. This tautomerism can influence its physicochemical properties and biological activity, and the equilibrium can be solvent-dependent.[1][2]

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for this compound.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C6H3BrF3NON/A
Molecular Weight 241.99 g/mol [3][4][5]
Predicted Density 1.876 ± 0.06 g/cm³N/A
Appearance Solid[5]

Table 2: Acidity and Lipophilicity

PropertyValueSource
Predicted pKa 7.61 ± 0.10N/A

Table 3: Solubility

SolventSolubilitySource
Methanol Good solubilityN/A
Ethanol Good solubilityN/A

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 3-(Trifluoromethyl)pyridin-2(1H)-one.

Materials:

  • 3-(Trifluoromethyl)pyridin-2(1H)-one

  • Acetic acid

  • Sodium acetate

  • Bromine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(Trifluoromethyl)pyridin-2(1H)-one in acetic acid.

  • Add sodium acetate to the solution.

  • Slowly add bromine dropwise to the reaction mixture.

  • Heat the mixture (e.g., to 80°C) and stir overnight.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[6]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][8]

  • Place the capillary tube in the heating block of the melting point apparatus.[7][9]

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[7]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For pyridine derivatives, this is an important parameter influencing their ionization state at physiological pH.

Method: Potentiometric Titration

Materials:

  • pH meter with a suitable electrode

  • Burette

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the this compound solution into a beaker.

  • If the compound is in its basic form, titrate with the standardized HCl solution. If it is in its acidic form, titrate with the standardized NaOH solution.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve. It is the pH at which half of the compound is in its protonated form and half is in its deprotonated form (the midpoint of the steepest part of the curve).

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Materials:

  • Screw-capped vials or flasks

  • Shaker or rotator set at a constant temperature

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • A suitable analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of water (or a specific buffer solution).

  • Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[10]

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method.

  • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of the Partition Coefficient (LogP)

The partition coefficient between n-octanol and water (LogP) is a widely used measure of a compound's lipophilicity.

Method: Shake-Flask Method

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or screw-capped centrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other solvent (n-octanol or water, respectively).

  • Shake the mixture vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Carefully collect a sample from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to this compound.

Tautomerism of this compound

Tautomeric equilibrium of the compound.
General Kinase Inhibition Pathway

Given that this compound is investigated for its potential as a kinase inhibitor, this diagram illustrates a simplified, generic signaling pathway and the point of inhibition.[11][12]

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway Signal Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Survival) Kinase3->CellularResponse Leads to Inhibitor 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine (Potential Kinase Inhibitor) Inhibitor->Kinase1 Inhibits

Simplified kinase signaling pathway and inhibition.
Experimental Workflow for Synthesis and Purification

This diagram outlines the general steps involved in the synthesis and subsequent purification of this compound.

Synthesis_Workflow Start Start: Reagents Reaction Chemical Reaction (Bromination) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Concentration) Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Pure Product Purification->FinalProduct Analysis Characterization (e.g., NMR, MS) FinalProduct->Analysis

General workflow for synthesis and purification.
Experimental Workflow for Melting Point Determination

This diagram illustrates the key steps in determining the melting point of a solid compound.

MeltingPoint_Workflow Start Start: Solid Sample Preparation Sample Preparation (Drying and Grinding) Start->Preparation Packing Packing Capillary Tube Preparation->Packing Heating Heating in Apparatus (Rapid approach, then slow) Packing->Heating Observation Visual Observation of Melting Heating->Observation Recording Record Melting Range Observation->Recording End End: Melting Point Data Recording->End

Workflow for melting point determination.

References

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine (CAS: 76041-79-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the chemical formula C₆H₃BrF₃NO.[1] Its structure, featuring a bromine atom, a hydroxyl group, and a trifluoromethyl group on a pyridine ring, makes it a valuable building block in medicinal and agrochemical research. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity of derivative compounds.[1] This document provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that much of the available data is predicted rather than experimentally determined.

PropertyValueSource
CAS Number 76041-79-7[1]
Molecular Formula C₆H₃BrF₃NO[1]
Molecular Weight 241.99 g/mol [1]
IUPAC Name 5-bromo-3-(trifluoromethyl)pyridin-2-ol
Synonyms 5-Bromo-3-(trifluoromethyl)-2-pyridone, 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one
Predicted Boiling Point 229.4 ± 40.0 °C at 760 mmHg[1]
Predicted Density 1.876 ± 0.06 g/cm³[1]
Predicted pKa 7.61 ± 0.10[2]
Solubility Soluble in methanol and ethanol.[1]

Synthesis

The synthesis of this compound can be achieved through the bromination of 3-(Trifluoromethyl)pyridin-2(1H)-one.

Experimental Protocol: Synthesis of 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one

This protocol is adapted from a literature procedure.

Materials:

  • 3-(Trifluoromethyl)pyridin-2(1H)-one (25.0 g, 0.15 mol)

  • Acetic acid (300 mL)

  • Sodium acetate (15.1 g, 0.18 mol)

  • Bromine (8.6 mL, 0.17 mol)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Dissolve 3-(Trifluoromethyl)pyridin-2(1H)-one in acetic acid in a suitable reaction vessel.

  • Add sodium acetate to the solution.

  • Add bromine dropwise to the reaction mixture.

  • Stir the reaction mixture at 80°C overnight.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (7:2) to afford the target compound as a white solid.

Synthesis Workflow

Synthesis_Workflow start Start dissolve Dissolve 3-(Trifluoromethyl)pyridin-2(1H)-one in Acetic Acid start->dissolve add_reagents Add Sodium Acetate and Bromine dissolve->add_reagents react Stir at 80°C Overnight add_reagents->react workup Work-up: - Concentrate - Dilute with NaHCO3 - Extract with Ethyl Acetate react->workup purify Purification: Column Chromatography workup->purify product 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Predicted Mass Spectrometry Data
Adductm/zPredicted CCS (Ų)
[M+H]⁺241.94229138.9
[M+Na]⁺263.92423152.8
[M-H]⁻239.92773139.8

Biological Activity

While specific quantitative data on the biological activity of this compound is limited in publicly accessible literature, its structural motifs suggest potential applications in drug discovery.

Potential as a Kinase Inhibitor

The pyridine and trifluoromethyl groups are present in many known kinase inhibitors. It is hypothesized that this compound could act as a scaffold for the development of novel kinase inhibitors. However, there is no specific data (e.g., IC₅₀ values) to confirm its activity against any particular kinase.

Potential Antimicrobial and Anticancer Properties

Some sources suggest that this compound is investigated for its potential antimicrobial and anticancer properties.[1] This is a common area of investigation for novel heterocyclic compounds. Without specific data such as Minimum Inhibitory Concentration (MIC) against microbial strains or GI₅₀ values against cancer cell lines, these remain areas for future research.

Signaling Pathway Involvement

There is no direct evidence linking this compound to any specific signaling pathway. Given the mention of its potential as a kinase inhibitor, a hypothetical interaction with a generic kinase signaling pathway is depicted below for illustrative purposes. It must be emphasized that this is a generalized representation and not based on experimental data for this specific compound.

Kinase_Signaling_Pathway compound 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine (Hypothetical Inhibitor) kinase Protein Kinase compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation adp ADP kinase->adp substrate Substrate Protein cellular_response Downstream Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response atp ATP atp->kinase

Caption: Hypothetical inhibition of a generic protein kinase signaling pathway.

Safety and Handling

Hazard Identification

Based on available safety data sheets for similar compounds, this compound is expected to have the following hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store under an inert atmosphere (nitrogen or argon) at 2-8 °C.[2]

Applications in Research and Development

The primary application of this compound is as a chemical intermediate and building block for the synthesis of more complex molecules.[1] Its functional groups (bromo, hydroxyl, and trifluoromethyl) provide multiple reaction sites for derivatization, making it a versatile starting material in the design of novel compounds with potential biological activities for pharmaceutical and agrochemical applications.[1]

Conclusion

This compound is a readily synthesizable compound with potential for further development in medicinal and materials chemistry. While its general chemical properties are understood, a significant gap exists in the public domain regarding its specific, experimentally determined physicochemical properties and, most notably, its quantitative biological activity and mechanism of action. This technical guide summarizes the currently available information and highlights the need for further research to fully characterize this compound and explore its potential applications. Researchers are encouraged to perform detailed spectroscopic analysis and biological screening to unlock the full potential of this molecule.

References

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a halogenated and trifluoromethyl-substituted pyridine derivative, presents a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. Due to the limited availability of direct experimental data, this guide leverages information from closely related analogs and computational predictions to offer insights into its spectroscopic characteristics and potential biological significance. The document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar heterocyclic compounds.

Molecular Structure and Properties

This compound exists in a tautomeric equilibrium with its pyridin-2(1H)-one form, 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one. This equilibrium is a critical aspect of its chemistry, influencing its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃BrF₃NOPubChem
Molecular Weight 241.99 g/mol PubChem
CAS Number 76041-79-7ChemicalBook[1]
Appearance White to light brown solidGeneric Supplier Data
Boiling Point 229.4±40.0 °C (Predicted)ChemicalBook[1]
Density 1.876±0.06 g/cm³ (Predicted)ChemicalBook[1]
pKa 7.61±0.10 (Predicted)ChemicalBook[1]
InChIKey OPLCXLXORZDTMX-UHFFFAOYSA-NPubChem
Tautomerism

The tautomeric equilibrium between the hydroxy-pyridine and the pyridin-2(1H)-one forms is a key characteristic of 2-hydroxypyridines. The position of this equilibrium can be influenced by the solvent, temperature, and the nature of substituents on the pyridine ring. For this compound, the electron-withdrawing nature of both the bromine and trifluoromethyl groups is expected to influence the electronic distribution within the ring and, consequently, the tautomeric preference. Spectroscopic analysis is essential to determine the dominant tautomer in a given state (solid or in solution).

tautomerism cluster_0 This compound cluster_1 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one Hydroxy Pyridinone Hydroxy->Pyridinone Equilibrium

Caption: Tautomeric equilibrium of this compound.

Synthesis

A common synthetic route to this compound involves the bromination of 3-(trifluoromethyl)pyridin-2(1H)-one.

Experimental Protocol: Bromination of 3-(Trifluoromethyl)pyridin-2(1H)-one[1]

Materials:

  • 3-(Trifluoromethyl)pyridin-2(1H)-one

  • Acetic acid

  • Sodium acetate

  • Bromine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(Trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in acetic acid.

  • Add sodium acetate (1.2 eq) to the solution.

  • Add bromine (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture at 80°C and stir overnight.

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dilute the residue with saturated aqueous sodium bicarbonate and extract with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., petroleum ether/ethyl acetate gradient) to yield 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one as a white solid.

synthesis_workflow start Start: 3-(Trifluoromethyl)pyridin-2(1H)-one step1 Dissolve in Acetic Acid Add Sodium Acetate start->step1 step2 Add Bromine (dropwise) step1->step2 step3 Heat at 80°C Stir Overnight step2->step3 step4 Reaction Work-up: Concentration, NaHCO3 wash, EtOAc extraction step3->step4 step5 Purification: Column Chromatography step4->step5 end End Product: 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one step5->end

Caption: Synthetic workflow for 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one.

Spectroscopic Data (Predicted and Inferred from Analogs)

Table 2: Predicted Spectroscopic Data

TechniquePredicted/Inferred Data
¹H NMR Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The N-H proton of the pyridinone tautomer would likely appear as a broad singlet at lower field.
¹³C NMR Aromatic carbons are expected in the range of δ 100-160 ppm. The carbonyl carbon of the pyridinone tautomer would be expected at a lower field (δ > 160 ppm). The trifluoromethyl group will cause splitting of adjacent carbon signals.
¹⁹F NMR A singlet corresponding to the CF₃ group is expected.
IR (Infrared) Characteristic peaks for O-H/N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹ for the pyridinone), C=C and C=N stretching in the aromatic region, and C-F stretching bands.
MS (Mass Spec.) Predicted m/z for [M+H]⁺: 241.9423. The fragmentation pattern would likely involve the loss of Br, CO, and fragments from the trifluoromethyl group.

Potential Applications and Biological Significance

While no specific biological activities have been reported for this compound, the trifluoromethylpyridine scaffold is a key structural motif in numerous agrochemicals and pharmaceuticals. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make this class of compounds attractive for drug discovery.

Derivatives of bromo-trifluoromethyl-pyridinol could potentially be investigated for a range of biological activities, including but not limited to:

  • Enzyme Inhibition: The pyridine nitrogen and hydroxyl/carbonyl group can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes.

  • Receptor Binding: The overall electronic and steric profile may allow for binding to specific biological receptors.

  • Intermediate for Further Synthesis: This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.

Conclusion

This compound is a halogenated heterocyclic compound with potential for applications in medicinal chemistry and materials science. This guide has summarized its known chemical properties and a method for its synthesis. While direct experimental data on its molecular structure and biological activity are currently lacking, the information provided on related compounds offers a valuable starting point for future research and development endeavors involving this molecule. The exploration of its tautomeric nature and the synthesis of its derivatives are promising avenues for the discovery of novel compounds with significant biological activities.

References

Technical Guide: Spectral Properties of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the spectral characteristics of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data, this guide synthesizes predicted spectral information and comparative data from structurally analogous compounds. It includes tabulated summaries of predicted and representative spectral data, generalized experimental protocols for spectroscopic analysis, and logical workflows for sample analysis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Chemical Structure and Properties

  • IUPAC Name: 5-Bromo-3-(trifluoromethyl)pyridin-2-ol

  • Molecular Formula: C₆H₃BrF₃NO

  • Molecular Weight: 242.00 g/mol

  • Canonical SMILES: C1=C(C(=O)NC=C1Br)C(F)(F)F

Spectral Data

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The presence of bromine is expected to produce a characteristic M+2 isotopic pattern.

Parameter Predicted Value
[M]+ 240.93446
[M+H]+ 241.94229
[M+Na]+ 263.92423
Isotopic Pattern Characteristic M, M+2 peaks of approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.
Representative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, two aromatic protons and one hydroxyl proton are expected. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the bromine atom. Data from a structurally similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, shows aromatic protons in the range of δ 7.6-8.9 ppm.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic H-4~ 7.8 - 8.2Doublet (d)Coupling to H-6.
Aromatic H-6~ 8.5 - 8.9Doublet (d)Coupling to H-4.
Hydroxyl OHVariable (broad singlet)Singlet (s, broad)Chemical shift is concentration and solvent dependent.
Representative ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The spectrum for this compound is expected to show six distinct signals, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with fluorine.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O~ 160 - 165Carbonyl carbon of the pyridinone tautomer.
C-Br~ 110 - 115
C-CF₃~ 125 - 130 (quartet)J-coupling with fluorine atoms will result in a quartet.
CF₃~ 120 - 125 (quartet)
Aromatic CH~ 135 - 145
Aromatic CH~ 145 - 155
Representative Infrared (IR) Spectral Data

IR spectroscopy is used to identify functional groups. Key absorptions are expected for the O-H, N-H (from the pyridinone tautomer), C=O, and C-F bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Broad
N-H Stretch3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch1650 - 1700Strong
C=C & C=N Stretch1400 - 1600Medium-Strong
C-F Stretch1000 - 1350Strong
C-Br Stretch500 - 600Medium

Experimental Protocols

The following are generalized protocols for acquiring spectral data for compounds of this class. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Acquisition:

    • EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC). This method is suitable for volatile and thermally stable compounds.

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC). This is a softer ionization technique suitable for a wider range of compounds.

    • Acquire data in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

Logical Workflows and Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_characterization Data Analysis and Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Structure_Confirmation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic characterization.

Structure_Elucidation_Logic Start Start: Purified Compound MS Mass Spectrometry Start->MS IR FTIR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR Molecular_Formula Determine Molecular Formula & Isotopic Pattern MS->Molecular_Formula Functional_Groups Identify Functional Groups (OH, C=O, C-F) IR->Functional_Groups Proton_Environment Analyze Proton Environment (1H NMR) NMR->Proton_Environment Carbon_Backbone Analyze Carbon Backbone (13C NMR) NMR->Carbon_Backbone Combine_Data Combine All Spectral Data Molecular_Formula->Combine_Data Functional_Groups->Combine_Data Proton_Environment->Combine_Data Carbon_Backbone->Combine_Data Structure_Confirmed Structure Confirmed Combine_Data->Structure_Confirmed

Caption: Logical flow for structure elucidation using multiple spectroscopic techniques.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While direct experimental data remains elusive, the compilation of predicted values and data from analogous structures offers valuable guidance for researchers. The outlined experimental protocols and logical workflows provide a systematic approach for the analysis and confirmation of this and similar molecules, which are of significant interest in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to fully characterize this compound and validate the predicted data.

Navigating the Solubility Landscape of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a pivotal building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, providing essential information on its behavior in organic solvents and standardized protocols for its quantitative assessment.

Introduction

This compound is a substituted pyridine derivative with significant potential in the synthesis of novel bioactive molecules. Its unique structural features, including a bromine atom, a hydroxyl group, and a trifluoromethyl group, impart distinct physicochemical properties that govern its solubility and, consequently, its utility in various chemical processes. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates existing qualitative information and provides a framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting and understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₃BrF₃NO
Molecular Weight 241.99 g/mol
CAS Number 76041-73-1[1]
Melting Point 170-171 °C[2]
Boiling Point 252.7 °C at 760 mmHg[2]
Appearance Solid[2]

Solubility Profile in Organic Solvents

Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents. However, based on its molecular structure and available qualitative information, a general solubility profile can be predicted. The presence of the hydroxyl group and the pyridine nitrogen allows for hydrogen bonding, suggesting compatibility with polar solvents.

Qualitative Solubility:

The compound exhibits good solubility in polar protic solvents such as methanol and ethanol.[3] This is attributed to the hydrogen bonding capability of the hydroxyl group and the polar nature of the pyridine nitrogen.[3] It is also reported to be soluble in ether and chloroform.[4] Furthermore, based on its structural characteristics, solubility in other polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO) is anticipated.[3]

Predicted Solubility:

Table 2 provides a summary of the predicted solubility of this compound in a selection of common organic solvents. It is imperative to note that these are predictions and experimental verification is necessary for precise quantitative values.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted Solubility
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticModerate to High
AcetonitrilePolar AproticModerate
DichloromethaneNonpolarModerate
ChloroformNonpolarModerate
Ethyl AcetateModerately PolarModerate
TolueneNonpolarLow to Moderate
HexaneNonpolarLow
Dimethyl Sulfoxide (DMSO)Polar AproticHigh

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental procedures are essential. The following section details the well-established shake-flask method for gravimetric determination of solubility.

Gravimetric Method (Shake-Flask)

This method is considered a gold standard for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter (also pre-warmed) to remove any undissolved microparticles.

  • Gravimetric Analysis: Accurately weigh a clean, dry, pre-weighed container. Transfer a known volume or mass of the filtered saturated solution into the container and re-weigh to determine the exact mass of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the compound's decomposition point, or by gentle heating under a stream of inert gas.

  • Final Weighing: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved solute.

Calculation:

The solubility (S) can be expressed in various units, such as g/L or mol/L:

  • Solubility (g/L) = (Mass of solute in g / Volume of solution in L)

  • Solubility (mol/L) = (Mass of solute in g / Molecular weight of solute) / Volume of solution in L

Analytical Methods for Concentration Determination

In addition to the gravimetric method, other analytical techniques can be employed to determine the concentration of the saturated solution. These methods often require the creation of a calibration curve.

  • High-Performance Liquid Chromatography (HPLC): A sensitive and accurate method for determining the concentration of the analyte in the saturated solution. A suitable mobile phase and column must be selected.

  • UV-Visible Spectrophotometry: If the compound has a chromophore that absorbs in the UV-Vis range, this method can be a rapid and straightforward way to determine its concentration, provided the solvent does not interfere with the absorbance.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric shake-flask method for solubility determination.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start prep_sample Add excess solute to solvent in vials start->prep_sample equilibrate Equilibrate in thermostatic shaker prep_sample->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter solution withdraw->filter_sample weigh_solution Weigh known volume of filtered solution filter_sample->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh dry solute evaporate->weigh_solute calculate Calculate solubility weigh_solute->calculate end End calculate->end

Gravimetric Solubility Determination Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be fully elucidated through experimental studies, the provided qualitative information and predictive assessments offer valuable guidance for researchers. The detailed experimental protocol for the gravimetric shake-flask method equips scientists with a robust methodology to determine the precise solubility of this compound, thereby facilitating its effective use in chemical synthesis and drug development endeavors.

References

Commercial Suppliers and Technical Guide for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, commercial availability, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Commercial Availability

This compound is a halogenated pyridine derivative with the CAS number 76041-79-7. Its structure, featuring a bromine atom, a hydroxyl group, and a trifluoromethyl group, makes it a versatile intermediate for the synthesis of complex organic molecules.[1] The trifluoromethyl group, in particular, is a valuable moiety in drug design, known to enhance metabolic stability and binding affinity.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Please note that some of the listed data are predicted values.

PropertyValueSource
CAS Number 76041-79-7Smolecule
Molecular Formula C₆H₃BrF₃NOSmolecule
Molecular Weight 241.99 g/mol Smolecule
Predicted Boiling Point 229.4 ± 40.0 °CChemicalBook
Predicted Density 1.876 ± 0.06 g/cm³Smolecule
Melting Point Not available-
Purity Typically ≥98%Fisher Scientific, Fluoropharm

Note: The melting point for the related compound 3-Bromo-5-(trifluoromethyl)pyridine is reported to be in the range of 38.0-50.0 °C.

Commercial Suppliers

This compound is available from a variety of chemical suppliers. Researchers can source this compound from the following vendors, among others:

  • Fisher Scientific[2]

  • Smolecule[1]

  • Fluoropharm

  • CONIER CHEM AND PHARMA LIMITED

  • Dideu Industries Group Limited

  • Career Henan Chemica Co

Purity levels for this research chemical are typically offered at 98% or higher.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2-hydroxy-3-(trifluoromethyl)pyridine.

Synthesis of this compound

The following protocol is a representative example of the synthesis of the title compound.

dot

Chemical_Modifications cluster_reactions Potential Chemical Modifications cluster_products Resulting Scaffolds Start 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine Substitution Nucleophilic Substitution (e.g., amines, thiols, alkoxides) Start->Substitution Br replacement Oxidation Oxidation Start->Oxidation OH group Reduction Reduction Start->Reduction Br or CF3 group Substituted_Product Substituted Pyridine Derivatives Substitution->Substituted_Product Oxidized_Product 5-Bromo-3-(trifluoromethyl)- pyridine-2-one Oxidation->Oxidized_Product Reduced_Product Debrominated or Reduced CF3 Group Products Reduction->Reduced_Product PI3K_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects cluster_inhibitor Point of Inhibition Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor 5-(trifluoromethyl)pyridin- 2-amine Derivatives (e.g., PQR309) Inhibitor->PI3K Inhibitor->mTORC1

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the versatile 2-hydroxy moiety significantly influences the reactivity of the C5-bromine atom, making it a prime candidate for a variety of synthetic transformations. This document details the participation of this compound in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as its potential for nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and workflows are provided to facilitate the practical application of this versatile substrate in complex molecular synthesis.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged scaffolds in the development of pharmaceuticals and functional materials. The title compound, this compound, offers a unique combination of reactive sites. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The trifluoromethyl group at the 3-position, a strong electron-withdrawing group, enhances the electrophilicity of the pyridine ring and can improve the metabolic stability and lipophilicity of derivative compounds. The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyridone form and presents both a challenge and an opportunity for synthetic chemists. While its acidic proton can interfere with certain catalytic cycles, it also provides a site for further functionalization or can be leveraged to modulate the electronic properties of the molecule.

This guide will delve into the key reactions that exploit the reactivity of the C5-bromine atom, providing researchers with the necessary information to effectively utilize this valuable synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the efficient construction of complex molecular architectures.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 5-position.

Challenges and Considerations: The acidic proton of the 2-hydroxy group can interfere with the catalytic cycle, necessitating the use of a protecting group or carefully optimized reaction conditions. Common protecting groups for hydroxyl moieties include methyl, benzyl, or silyl ethers. The choice of protecting group will depend on its stability under the reaction conditions and the ease of its subsequent removal.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related 5-Bromopyridine Derivatives

EntrySubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9518Moderate to Good[3][4]
2N-(5-Bromo-2-methylpyridin-3-yl)acetamideArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9518Moderate to Good[3][4]
35-Bromo-2-chloro-4-methoxypyrimidineArylboronic acidPd(dppf)Cl₂ (2-5)-K₂CO₃Toluene/H₂O1001270-95[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Protected this compound

  • Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the protected this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: If necessary, remove the protecting group using appropriate conditions to yield the final 5-substituted-2-hydroxy-3-(trifluoromethyl)pyridine.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X 5-Bromo-2-(OPG)-3-(CF3)Py Ar-X->Oxidative Addition

Caption: Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Table 2: Representative Conditions for Sonogashira Coupling of Related Bromopyridine Derivatives

EntrySubstrateCoupling PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-N-phenylpyridin-3-amineTerminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80-10012-24Good[6]
25-BromopyrimidineTerminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80-10012High[7]

Experimental Protocol: General Procedure for Sonogashira Coupling of a Protected this compound

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the protected this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and a base (typically an amine like triethylamine). Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts. Wash the filtrate with water or a mild aqueous acid to remove the amine base.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

  • Deprotection: If necessary, deprotect the hydroxyl group to obtain the final product.

Diagram: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Add Substrate Add Protected 5-Bromo-2-hydroxy-3-(CF3)Py Add Catalysts Add Pd Catalyst and Cu(I) Salt Add Substrate->Add Catalysts Add Solvent_Base Add Degassed Solvent and Amine Base Add Catalysts->Add Solvent_Base Add Alkyne Add Terminal Alkyne Add Solvent_Base->Add Alkyne Heat_Stir Heat and Stir Add Alkyne->Heat_Stir Filter Filter through Celite Heat_Stir->Filter Wash Aqueous Wash Filter->Wash Purify Column Chromatography Wash->Purify Final Product Final Product Purify->Final Product

Caption: Sonogashira coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[8] This reaction is instrumental in synthesizing a wide array of nitrogen-containing compounds, which are prevalent in pharmaceuticals.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Related Bromopyridine Derivatives

EntrySubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100-11012-24Good[9]
22-Amino-5-bromo-4-methylpyridineVolatile AminePd(OAc)₂ (2-5)dppp (4-10)NaOtBuToluene80-10012-24Good[10]
35-Bromo-2-chloropyrimidinePrimary/Secondary AminePd₂(dba)₃ (2-5)Xantphos (4-10)Cs₂CO₃1,4-Dioxane10012-24High[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Protected this compound

  • Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the protected this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃).

  • Reagent Addition: Add the amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring. Monitor the reaction's progress by an appropriate chromatographic method.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.

  • Deprotection: If required, cleave the protecting group to afford the desired 5-amino-2-hydroxy-3-(trifluoromethyl)pyridine derivative.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine_Coordination [Ar-Pd(II)-Br(L2)(HNR'R'')] [Ar-Pd(II)-Br(L2)(HNR'R'')] Amine_Coordination->[Ar-Pd(II)-Br(L2)(HNR'R'')] Deprotonation Deprotonation [Ar-Pd(II)-Br(L2)(HNR'R'')]->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Deprotonation Ar-Br 5-Bromo-2-(OPG)-3-(CF3)Py Ar-Br->Oxidative_Addition

Caption: Buchwald-Hartwig amination cycle.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing trifluoromethyl group at the 3-position is expected to activate the pyridine ring towards nucleophilic aromatic substitution (SNA). While palladium-catalyzed reactions are generally more versatile, direct substitution of the bromine atom by strong nucleophiles may be possible under certain conditions. The reactivity in SNA reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Further investigation into the propensity of this compound to undergo SNA would be a valuable area of research to fully characterize its reactivity profile.

Conclusion

The bromine atom in this compound is a highly reactive and synthetically useful handle for the construction of a diverse array of complex molecules. Its participation in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions has been demonstrated through analogy to closely related substrates. The key to successfully employing this building block lies in the strategic management of the 2-hydroxy group, typically through the use of a suitable protecting group. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute synthetic strategies that leverage the unique reactivity of this versatile compound, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its discovery and historical context, physicochemical properties, a detailed synthesis protocol, and its applications as a key building block in the development of bioactive molecules, particularly kinase inhibitors. While specific quantitative biological data for the compound itself is limited, its role as a crucial intermediate is thoroughly explored.

Introduction

This compound, also known by its tautomeric form 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one, is an organohalogen compound with the molecular formula C6H3BrF3NO.[1] Its structure, featuring a pyridine ring substituted with bromine, a hydroxyl group, and a trifluoromethyl group, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic and metabolic properties, often enhancing the biological activity of derivatives. This guide serves as a technical resource for professionals engaged in drug discovery and chemical research, providing essential data and methodologies related to this important compound.

Discovery and History

While the specific first synthesis of this compound is not prominently documented, its development can be understood within the broader history of trifluoromethylpyridines in agrochemical and pharmaceutical research. The introduction of a trifluoromethyl group into an aromatic ring was first reported in 1898, with the synthesis of benzotrifluoride. The first trifluoromethylpyridine was synthesized in 1947. Since then, trifluoromethylpyridines have become a cornerstone in the development of a wide array of commercial products due to the unique physicochemical properties conferred by the trifluoromethyl group. The strategic placement of bromo and hydroxyl functionalities on the trifluoromethylpyridine scaffold, as seen in the title compound, provides versatile handles for further chemical modifications, making it a sought-after building block in modern medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C6H3BrF3NO[1]
Molecular Weight 241.99 g/mol
CAS Number 76041-79-7[2]
Appearance White solid[2]
Predicted Density 1.876 ± 0.06 g/cm³[1]
Solubility Good solubility in methanol and ethanol[1]
InChI Key OPLCXLXORZDTMX-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)NC=C1Br)C(F)(F)F

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of 3-(Trifluoromethyl)pyridin-2(1H)-one.[2]

Experimental Protocol

Step 1: Bromination of 3-(Trifluoromethyl)pyridin-2(1H)-one [2]

  • Materials:

    • 3-(Trifluoromethyl)pyridin-2(1H)-one (25.0 g, 0.15 mol)

    • Acetic acid (300 mL)

    • Sodium acetate (15.1 g, 0.18 mol)

    • Bromine (8.6 mL, 0.17 mol)

    • Saturated aqueous sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Petroleum ether

  • Procedure:

    • Dissolve 3-(Trifluoromethyl)pyridin-2(1H)-one in acetic acid in a suitable reaction vessel.

    • Add sodium acetate to the solution.

    • Slowly add bromine dropwise to the reaction mixture.

    • Stir the reaction mixture at 80°C overnight.

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Dilute the residue with saturated aqueous sodium bicarbonate and extract twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate.

    • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (7:2) as the eluent.

    • The final product, 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one, is obtained as a white solid with a yield of 80% (29.7 g).[2]

Synthesis Workflow Diagram

SynthesisWorkflow A 3-(Trifluoromethyl)pyridin-2(1H)-one C Reaction at 80°C overnight A->C Reactant B Acetic Acid, Sodium Acetate, Bromine B->C Reagents D Work-up: Concentration, NaHCO3 wash, EtOAc extraction C->D Product Mixture E Purification: Column Chromatography D->E Crude Product F 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine E->F Final Product (80% yield)

Caption: Synthesis of this compound.

Applications in Drug Discovery and Chemical Research

This compound is a versatile building block with significant applications in both the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

Intermediate for Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The structural motif of this compound is found in precursors to potent and selective kinase inhibitors. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships (SAR).

General Biological Activity

While specific quantitative data on the intrinsic biological activity of this compound is not widely published, its structural features suggest potential for various biological activities. It has been investigated for potential antimicrobial and anticancer properties.[1] The compound's ability to interact with biomolecules is likely mediated through hydrogen bonding via the hydroxyl group and hydrophobic interactions involving the trifluoromethyl group.[1]

Logical Relationship of Functional Groups to Application

FunctionalGroups A This compound B Bromine Atom (5-position) A->B C Hydroxyl Group (2-position) A->C D Trifluoromethyl Group (3-position) A->D E Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->E F Hydrogen Bonding C->F G Metabolic Stability & Lipophilicity Modulation D->G H Synthesis of Kinase Inhibitors & Bioactive Molecules E->H F->H G->H

Caption: Functional group contributions to applications.

Conclusion

This compound is a chemical compound of considerable importance for researchers in drug discovery and organic synthesis. Its well-defined synthesis and the versatility of its functional groups make it an invaluable intermediate for creating complex molecules with potential therapeutic applications. While further research is needed to fully elucidate its intrinsic biological activity profile, its role as a key building block is firmly established. This guide provides a foundational resource for scientists and researchers working with this compound, consolidating key information to facilitate its application in advancing chemical and biomedical research.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive bromine atom, a nucleophilic hydroxyl group, and an electron-withdrawing trifluoromethyl group, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of kinase inhibitors and transient receptor potential ankyrin 1 (TRPA1) ion channel modulators.

I. Application in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology and inflammation research. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and cell permeability. The bromine atom at the 5-position serves as a convenient handle for introducing various substituents via cross-coupling reactions, allowing for the exploration of the chemical space around the core structure to optimize potency and selectivity.

Therapeutic Target: Fibroblast Growth Factor Receptors (FGFRs)

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them an important therapeutic target. Derivatives of this compound have shown promise as potent FGFR inhibitors.

A series of 1H-pyrrolo[2,3-b]pyridine derivatives, which can be synthesized from this compound, have demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3. The trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine core has been shown to be crucial for enhancing the inhibitory activity.

Compound IDTargetIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712
4a FGFR1~100
Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives via Suzuki Coupling and Subsequent Annulation

This protocol outlines a potential synthetic route to access the 1H-pyrrolo[2,3-b]pyridine scaffold from this compound. The key steps involve a Suzuki cross-coupling reaction to introduce a vinyl group, followed by further functionalization and cyclization.

Step 1: Suzuki Cross-Coupling

This reaction couples an aryl or vinyl boronic acid with the bromo-pyridine core.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl or Vinylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid, and the base.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Further steps would involve the conversion of the coupled product to the desired 1H-pyrrolo[2,3-b]pyridine core through established synthetic methodologies.

Signaling Pathway: FGFR Signaling in Cancer

Dysregulated FGFR signaling can drive tumor growth, proliferation, and angiogenesis. FGFR inhibitors block these downstream pathways, leading to anti-tumor effects.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG Heparan Sulfate Proteoglycan HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects Transcription Factors AKT AKT PI3K->AKT AKT->Cell_Effects DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Cell_Effects Inhibitor FGFR Inhibitor (e.g., Pyrrolopyridine derivative) Inhibitor->FGFR TRPA1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Sensory Neuron Stimuli Environmental Irritants Inflammatory Mediators Oxidative Stress TRPA1 TRPA1 Channel Stimuli->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS_Signal Signal to CNS (Pain Perception) Action_Potential->CNS_Signal Antagonist TRPA1 Antagonist (Pyridine derivative) Antagonist->TRPA1 Blocks

Application Notes and Protocols: 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-substituted pyridine derivative that has emerged as a crucial building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the electron-withdrawing trifluoromethyl group, the reactive bromine atom, and the versatile hydroxyl group, make it an attractive starting material for the synthesis of a wide range of complex organic molecules. This document provides an overview of its applications, particularly in the synthesis of pharmaceutical and agrochemical compounds, and details experimental protocols for its use in key synthetic transformations.

Introduction

This compound, with the molecular formula C6H3BrF3NO, is an organohalogen compound of significant interest in medicinal chemistry and materials science.[1] The pyridine ring is a common scaffold in numerous biologically active compounds, and the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position provides two reactive sites for further chemical modifications, making this compound a valuable intermediate for creating diverse molecular libraries.[1]

This building block is instrumental in the synthesis of potential therapeutics, including kinase inhibitors for cancer therapy, and serves as an intermediate for active pharmaceutical ingredients (APIs).[1] Its applications also extend to the agrochemical industry and the development of functional materials such as polymers and coatings.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C6H3BrF3NO[1][3]
Molecular Weight 256.02 g/mol [4]
CAS Number 76041-79-7[5]
Appearance Off-white to light yellow powder-
Purity ≥98%[5][6]
Canonical SMILES C1=C(C(=O)NC=C1Br)C(F)(F)F[1][3]
InChIKey OPLCXLXORZDTMX-UHFFFAOYSA-N[3]

Applications in Organic Synthesis

The trifunctional nature of this compound allows for a variety of synthetic transformations, making it a versatile tool for organic chemists.

Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds. This is a powerful method for introducing aryl or heteroaryl substituents, leading to the synthesis of complex biaryl structures that are common in pharmaceuticals.

Nucleophilic Substitution

The bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups.[1]

Modification of the Hydroxyl Group

The hydroxyl group at the 2-position can be functionalized through various reactions. For instance, it can be oxidized to a carbonyl group, yielding the corresponding pyridone derivative.[1] It can also be alkylated or acylated to introduce other functionalities.

Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various drug candidates. For example, the related compound, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, is a key intermediate for icenticaftor.[7] The structural motif is also explored for its potential as a kinase inhibitor.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the title compound involves the bromination of 2-hydroxy-3-(trifluoromethyl)pyridine.[1]

Reagents and Materials:

  • 2-hydroxy-3-(trifluoromethyl)pyridine

  • N-Bromosuccinimide (NBS) or Bromine

  • Acetonitrile or Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperatures and monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K3PO4, 1.5-2.0 eq)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (5 mol%), and the base (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 85-95°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[8]

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate.[8]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Quantitative Data

The following table summarizes representative yields for reactions involving similar bromo-pyridine derivatives, which can be expected to be comparable for this compound under optimized conditions.

Reaction TypeSubstratesProductYield (%)Reference
Suzuki CouplingN-[5-bromo-2-methylpyridin-3-yl]acetamide + 3,5-dimethylphenylboronic acidN-[2-methyl-5-(3,5-dimethylphenyl)pyridin-3-yl]acetamide~70-90%[8]
Suzuki Coupling5-bromo-1,2,3-triazine + 4-tert-butylphenylboronic acid5-(4-tert-butylphenyl)-1,2,3-triazine91%[9]

Visualizations

Caption: Reactivity of this compound.

G cluster_workflow Experimental Workflow: Suzuki Cross-Coupling start Start: Combine Reactants reactants This compound Arylboronic Acid Pd Catalyst & Base start->reactants inert_atm Establish Inert Atmosphere reactants->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat Heat and Stir (85-95°C, 12-24h) add_solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for a typical Suzuki cross-coupling reaction.

G cluster_pathway Synthetic Pathway to Diversified Pyridines cluster_reactions cluster_products start This compound Building Block suzuki Suzuki Coupling start:f1->suzuki buchwald Buchwald-Hartwig Amination start:f1->buchwald thiolation Thiolation start:f1->thiolation prod1 Aryl-substituted Pyridine suzuki->prod1 C-C bond prod2 Amino-substituted Pyridine buchwald->prod2 C-N bond prod3 Thioether-substituted Pyridine thiolation->prod3 C-S bond

Caption: Diverse synthetic pathways from the title compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful Suzuki-Miyaura cross-coupling of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine with a variety of arylboronic acids. This key transformation enables the synthesis of a diverse range of 5-aryl-2-hydroxy-3-(trifluoromethyl)pyridines, which are valuable scaffolds in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.

The presence of both a 2-hydroxy (or its tautomeric 2-pyridone) and an electron-withdrawing 3-(trifluoromethyl) group on the pyridine ring presents unique challenges and opportunities in Suzuki-Miyaura coupling. The protocols outlined below are designed to address these factors, offering robust methods for achieving high yields and purity.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is depicted below. The reaction typically requires a palladium catalyst, a suitable base, and an appropriate solvent system to proceed efficiently.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 5-Bromo-2-hydroxy- 3-(trifluoromethyl)pyridine plus1 + r2 Arylboronic Acid (Ar-B(OH)₂) cond Pd Catalyst Base, Solvent Heat r2->cond p1 5-Aryl-2-hydroxy- 3-(trifluoromethyl)pyridine cond->p1

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These data are based on protocols for structurally similar compounds and serve as a guide for reaction optimization.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1001692
33-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane1101078
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (4:1)851481
54-Formylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951275
63-Pyridinylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3)t-BuOH/H₂O (5:1)1001865

Experimental Protocols

Two primary protocols are provided below. Protocol A is a standard method that has proven effective for a range of bromopyridine derivatives. Protocol B describes an in situ activation of the 2-hydroxy group, which can be beneficial for improving yields and reaction rates, particularly with challenging substrates.

Protocol A: Standard Suzuki-Miyaura Coupling

This protocol is a general and robust method for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water).

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-hydroxy-3-(trifluoromethyl)pyridine.

Protocol B: In Situ Activation of the 2-Hydroxy Group

This protocol utilizes an activating agent, such as PyBroP (Bromotri(pyrrolidino)phosphonium hexafluorophosphate), to facilitate the coupling of the 2-hydroxypyridine tautomer. This can lead to improved yields and shorter reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • PyBroP (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and PyBroP (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., 10 mL of 1,4-Dioxane).

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ activation of the hydroxyl group.

  • To this mixture, add the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and the base (e.g., Cs₂CO₃, 2.5 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X(L)₂ pd0->pdiil Ar-X oxidative_addition Oxidative Addition pdiil_aryl Ar-Pd(II)-Ar'(L)₂ pdiil->pdiil_aryl Ar'-B(OR)₂ Base transmetalation Transmetalation pdiil_aryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' reactant1 Ar-X reactant2 Ar'-B(OR)₂ base Base

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow start Start reagents Weigh Reactants: - Bromopyridine - Boronic Acid - Base - Catalyst start->reagents setup Assemble Reaction (Schlenk Flask) reagents->setup inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A general experimental workflow for Suzuki-Miyaura coupling reactions.

Application Notes and Protocols for N-arylation of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of pyridinone scaffolds is a pivotal transformation in synthetic organic chemistry, providing access to a diverse array of compounds with significant applications in medicinal chemistry and materials science. The target molecule, 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, exists in tautomeric equilibrium with 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one. This pyridinone form is amenable to N-arylation, a critical step in the synthesis of novel pharmaceutical candidates. This document provides detailed protocols for two of the most effective methods for this transformation: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed N-Arylation (Ullmann Condensation). These protocols are based on established methodologies for the N-arylation of substituted 2-pyridones and are adapted for the specified substrate.

General Reaction Scheme

The N-arylation of this compound introduces an aryl group onto the nitrogen atom of the pyridinone ring.

G cluster_0 Reactants cluster_1 Product This compound N-Aryl-5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one This compound->N-Aryl-5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one Catalyst, Base, Solvent Aryl Halide / Aryl Boronic Acid Aryl Halide / Aryl Boronic Acid->N-Aryl-5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Work-up cluster_purification Purification prep_reagents Weigh Reactants: - Pyridinone - Arylating Agent - Catalyst & Ligand - Base add_solids Add solid reagents to reaction vessel prep_reagents->add_solids prep_glass Oven-dry Glassware (Schlenk tube/vial) prep_glass->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_solids->inert_atm add_solvent Add anhydrous, degassed solvent inert_atm->add_solvent heat_stir Heat to desired temperature and stir add_solvent->heat_stir monitor Monitor reaction by TLC/LC-MS heat_stir->monitor workup Cool, dilute, and perform aqueous work-up monitor->workup purify Purify by Flash Column Chromatography workup->purify characterize Characterize final product purify->characterize G catalyst_active Active Catalyst (e.g., Pd(0) or Cu(I)) oxidative_addition Oxidative Addition (with Aryl Halide) catalyst_active->oxidative_addition ligand_exchange Ligand Exchange / Amine Coordination oxidative_addition->ligand_exchange Pyridinone + Base reductive_elimination Reductive Elimination ligand_exchange->reductive_elimination reductive_elimination->catalyst_active Catalyst Regeneration product N-Aryl Product reductive_elimination->product

Application of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine as a key intermediate in the synthesis of novel agrochemicals. The trifluoromethylpyridine (TFMP) scaffold is a highly valued structural motif in modern crop protection, known to impart favorable physicochemical properties and potent biological activity in herbicides, fungicides, and insecticides.[1][2][3][4][5] The subject compound, featuring a reactive bromine atom, a hydroxyl group, and an electron-withdrawing trifluoromethyl group, offers a versatile platform for the synthesis of a diverse range of agrochemical candidates.

Core Applications in Agrochemical Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules with potential pesticidal activity. The key reactive handles on this intermediate are the bromine atom at the 5-position and the hydroxyl group at the 2-position. These sites allow for selective and differential functionalization to explore structure-activity relationships (SAR) in agrochemical discovery programs.

Primary Synthetic Transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are instrumental in constructing carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, which are often crucial for biological efficacy.

  • O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to generate ethers. This modification can significantly impact the molecule's lipophilicity, metabolic stability, and target-binding interactions.

The strategic combination of these transformations enables the synthesis of a vast chemical space of novel agrochemical candidates derived from the this compound core.

Synthesis of a Potential Herbicide via Suzuki-Miyaura Coupling

A prominent application of this intermediate is in the synthesis of biaryl compounds, a common structural feature in many herbicides. The following workflow illustrates the synthesis of a hypothetical herbicidal precursor from this compound.

A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biaryl Pyridine Intermediate C->D Pd Catalyst, Base E Further Functionalization (e.g., O-Alkylation) D->E F Potential Agrochemical Candidate E->F

Caption: Synthetic pathway for a potential agrochemical candidate.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a representative Suzuki-Miyaura reaction for the synthesis of a biaryl derivative from this compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • 1,4-Dioxane, degassed (8 mL)

  • Water, degassed (2 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add potassium carbonate to the flask.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and degassed water to the reaction mixture.

  • Stir the reaction mixture vigorously and heat to 90 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

General O-Alkylation Protocol (Williamson Ether Synthesis)

This protocol outlines a general procedure for the alkylation of the hydroxyl group of the pyridine intermediate.

Materials:

  • 5-substituted-2-hydroxy-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 mmol, 1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 5-substituted-2-hydroxy-3-(trifluoromethyl)pyridine.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Quantitative Data Summary

While specific quantitative data for agrochemicals derived directly from this compound is not extensively available in public literature, the following table provides representative data for analogous agrochemicals containing the trifluoromethylpyridine moiety to illustrate potential efficacy.

Agrochemical ClassRepresentative Compound TypeTypical Reaction YieldsExample Target OrganismPotential EC₅₀/LC₅₀ Range
Herbicide Biaryl Ether Pyridine60-90%Broadleaf Weeds10-100 µg/mL
Fungicide Pyridinyl Thiazole55-85%Rhizoctonia solani1-20 µg/mL
Insecticide Pyridinyl Pyrazole50-80%Lepidopteran Pests0.1-5 mg/L

Note: The data presented are illustrative and based on published results for structurally related trifluoromethylpyridine-containing agrochemicals. Actual values for derivatives of this compound would require experimental determination.

Agrochemical Discovery Workflow

The following diagram outlines a typical workflow for the utilization of this compound in an agrochemical discovery program.

cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Development A 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine B Library of Derivatives via Cross-Coupling & Alkylation A->B Parallel Synthesis C Primary Biological Screening (Herbicidal, Fungicidal, Insecticidal) B->C D Identification of 'Hits' C->D Activity Threshold E Lead Optimization (SAR Studies) D->E F Secondary Screening & Mode of Action Studies E->F G Field Trials & Formulation F->G H Agrochemical Candidate G->H

Caption: Workflow for agrochemical discovery.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-substituted pyridine derivative that serves as a valuable building block in medicinal chemistry for the synthesis of novel kinase inhibitors. The unique substitution pattern of this molecule offers multiple reactive sites for chemical modification, making it an attractive starting material for the development of targeted therapeutics. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for various cross-coupling reactions to build molecular complexity. The 2-hydroxy-pyridine tautomerizes with its corresponding pyridone form, influencing its reactivity and biological interactions.

This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of kinase inhibitors, drawing upon established synthetic strategies for analogous compounds such as Sorafenib and Regorafenib.

Strategic Importance in Kinase Inhibitor Design

The pyridine scaffold is a privileged structure in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding site of the kinase. The strategic placement of substituents on the pyridine ring is crucial for achieving potency and selectivity. This compound offers several advantages for constructing kinase inhibitor libraries:

  • Versatile Bromine Handle: The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.

  • Modifiable 2-Hydroxy Group: The hydroxyl group can be alkylated or converted into a leaving group (e.g., chloride) to enable further functionalization through nucleophilic aromatic substitution.

  • Electron-Withdrawing Trifluoromethyl Group: The CF3 group can influence the electronics of the pyridine ring and participate in favorable interactions within the kinase active site, potentially increasing binding affinity and metabolic stability.

Representative Synthesis of a Hypothetical Kinase Inhibitor

While direct synthesis of a commercially available kinase inhibitor from this compound is not extensively documented in publicly available literature, a plausible and robust synthetic route can be designed based on the synthesis of multi-kinase inhibitors like Sorafenib. The following protocol outlines a representative synthesis of a hypothetical urea-based kinase inhibitor.

Overall Synthetic Scheme

G A This compound B Step 1: Chlorination (POCl3, DMF) A->B C 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine B->C D Step 2: Suzuki Coupling (4-Aminophenylboronic acid, Pd catalyst, Base) C->D E 4-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)aniline D->E F Step 3: Urea Formation (4-chloro-3-(trifluoromethyl)phenyl isocyanate) E->F G Hypothetical Kinase Inhibitor (Urea-based Pyridine Derivative) F->G

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (Intermediate 1)

This initial step converts the 2-hydroxy group into a more reactive chloro group, facilitating subsequent cross-coupling reactions.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 100-130 °C and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 4-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)aniline (Intermediate 2)

This step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aminophenyl group.

  • To a reaction vessel, add 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a solvent mixture, for example, toluene/water (4:1).

  • Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)aniline.

Protocol 3: Synthesis of the Final Kinase Inhibitor

The final step involves the formation of a urea linkage, a common pharmacophore in kinase inhibitors like Sorafenib.

  • Dissolve 4-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the formation of the product precipitate.

  • Filter the resulting solid, wash with the reaction solvent, and dry under vacuum to yield the final kinase inhibitor.

Data Presentation

The following tables present hypothetical, yet realistic, data for the synthesis and biological activity of the representative kinase inhibitor, based on reported values for analogous compounds.

Table 1: Synthesis Yields and Purity

StepProductMolecular Weight ( g/mol )Yield (%)Purity (by HPLC)
15-Bromo-2-chloro-3-(trifluoromethyl)pyridine278.4485>98%
24-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)aniline328.6975>97%
3Final Kinase Inhibitor551.1390>99%

Table 2: In Vitro Kinase Inhibitory Activity (Hypothetical Data)

Kinase TargetIC50 (nM)
VEGFR215
PDGFRβ25
c-Kit50
BRAF40
EGFR>1000

Signaling Pathway

The hypothetical kinase inhibitor is designed to target key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor beta (PDGFRβ).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRB PDGFRβ RAS RAS PDGFRB->RAS PDGFRB->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Hypothetical Kinase Inhibitor Inhibitor->VEGFR2 Inhibition Inhibitor->PDGFRB Inhibition Inhibitor->RAF Inhibition

Caption: Targeted signaling pathways of the hypothetical inhibitor.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in this document, based on well-established chemical transformations used for the synthesis of approved drugs, provide a solid foundation for the development of new chemical entities targeting various protein kinases. The strategic use of cross-coupling reactions and the inherent properties of the substituted pyridine scaffold allow for the systematic exploration of chemical space to optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a versatile building block in medicinal chemistry and materials science. The trifluoromethyl and hydroxyl groups on the pyridine ring make this substrate particularly valuable for creating novel compounds with potential biological activity. The following protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings are based on established methodologies for similar bromopyridine derivatives and serve as a robust starting point for reaction optimization.[1][2][3]

General Workflow for Palladium-Catalyzed Cross-Coupling

The diagram below illustrates the general experimental workflow for the palladium-catalyzed cross-coupling reactions described in these notes.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (e.g., N2, Ar) B->C D Monitor Progress (TLC, GC-MS, LC-MS) C->D E Cool to Room Temperature and Quench Reaction D->E F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical starting conditions for various palladium-catalyzed cross-coupling reactions with this compound. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields.

Coupling ReactionCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Coupling Partner (equivalents)
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O80-100Arylboronic acid (1.2)
Sonogashira PdCl₂(PPh₃)₂ (3)-Et₃N (2)DMF60-80Terminal alkyne (1.1)
Buchwald-Hartwig Pd(OAc)₂ (5)dppp (10)NaOtBu (2.2)Toluene80-110Amine (1.2)
Heck Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF or Acetonitrile100-130Alkene (1.2)

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Palladium catalysts and ligands are air-sensitive and should be handled in a glovebox or under an inert atmosphere.

  • Reaction progress can be monitored by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol outlines the coupling of this compound with a terminal alkyne.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine.

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C.

  • Monitor the reaction's progress. After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol details the amination of this compound with a primary or secondary amine.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask

Procedure:

  • In a Schlenk flask, combine Pd(OAc)₂, dppp, and sodium tert-butoxide under an inert atmosphere.

  • Add anhydrous toluene and stir for a few minutes.

  • Add this compound and the amine to the catalyst mixture.

  • Seal the flask and heat the reaction mixture to 80-110°C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the residue by column chromatography.

Heck Coupling Protocol

This protocol describes the coupling of this compound with an alkene.[1]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous, degassed DMF or acetonitrile

  • Schlenk flask

Procedure:

  • In a Schlenk flask, combine this compound, the alkene, Pd(OAc)₂, PPh₃, and a base (e.g., Et₃N) under an inert atmosphere.

  • Add a suitable solvent such as DMF or acetonitrile.

  • Heat the reaction mixture to 100-130°C until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water to remove the base and solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the hydroxyl group of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a versatile building block in medicinal chemistry and drug development. The protocols cover O-alkylation and O-acylation reactions to generate ether and ester derivatives, respectively.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom, the trifluoromethyl group, and a reactive hydroxyl group makes it an attractive scaffold for the generation of diverse compound libraries. Derivatization of the hydroxyl group allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.

This document provides detailed experimental procedures for the synthesis of the starting material and its subsequent derivatization. It also includes tables summarizing key quantitative data and visualizations of the experimental workflows and reaction pathways.

Data Presentation

Table 1: Synthesis of Starting Material: this compound
ParameterValueReference
Starting Material3-(Trifluoromethyl)pyridin-2(1H)-one[1]
ReagentsAcetic acid, Sodium acetate, Bromine[1]
Reaction TimeOvernight[1]
Temperature80°C[1]
Yield80%[1]
AppearanceWhite solid[1]
Table 2: O-Alkylation of this compound (Williamson Ether Synthesis)
DerivativeAlkylating AgentBaseSolventExpected YieldAnalytical Data
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridineMethyl iodideSodium Hydride (NaH)Tetrahydrofuran (THF)70-90%MS: m/z 256.95 (M+H)⁺ (Predicted). ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 2.4 Hz, 1H), 7.80 (d, J = 2.4 Hz, 1H), 4.05 (s, 3H). (Predicted).
5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridineEthyl iodidePotassium Carbonate (K₂CO₃)Acetonitrile (MeCN)65-85%MS: m/z 270.97 (M+H)⁺ (Predicted). ¹H NMR (CDCl₃, 400 MHz): δ 8.14 (d, J = 2.4 Hz, 1H), 7.78 (d, J = 2.4 Hz, 1H), 4.50 (q, J = 7.0 Hz, 2H), 1.45 (t, J = 7.0 Hz, 3H). (Predicted).
Table 3: O-Acylation of this compound
DerivativeAcylating AgentBase/CatalystSolventExpected YieldAnalytical Data
5-Bromo-3-(trifluoromethyl)pyridin-2-yl acetateAcetic anhydridePyridineDichloromethane (DCM)80-95%MS: m/z 284.94 (M+H)⁺ (Predicted). ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 2.5 Hz, 1H), 7.95 (d, J = 2.5 Hz, 1H), 2.40 (s, 3H). (Predicted).
5-Bromo-3-(trifluoromethyl)pyridin-2-yl benzoateBenzoyl chlorideTriethylamine (Et₃N)Dichloromethane (DCM)75-90%MS: m/z 346.96 (M+H)⁺ (Predicted). ¹H NMR (CDCl₃, 400 MHz): δ 8.30 (d, J = 2.5 Hz, 1H), 8.15-8.10 (m, 2H), 8.00 (d, J = 2.5 Hz, 1H), 7.70-7.50 (m, 3H). (Predicted).

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Materials:

  • 3-(Trifluoromethyl)pyridin-2(1H)-one

  • Acetic acid

  • Sodium acetate

  • Bromine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-(Trifluoromethyl)pyridin-2(1H)-one (25.0 g, 0.15 mol) in acetic acid (300 mL) in a round-bottom flask.

  • Add sodium acetate (15.1 g, 0.18 mol) to the solution.

  • Slowly add bromine (8.6 mL, 0.17 mol) dropwise to the reaction mixture.

  • Heat the mixture to 80°C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with saturated aqueous sodium bicarbonate and extract with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 7/2) to afford 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one as a white solid.

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl iodide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Dichloromethane or Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add the base (1.1 equiv) portion-wise. If using NaH, allow for the cessation of hydrogen evolution.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for O-Acylation

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Base or catalyst (e.g., pyridine, triethylamine)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the base (e.g., pyridine, 2.0 equiv, or triethylamine, 1.5 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization cluster_analysis Analysis start 3-(Trifluoromethyl)pyridin-2(1H)-one bromination Bromination start->bromination Br₂, NaOAc, AcOH, 80°C product This compound bromination->product o_alkylation O-Alkylation product->o_alkylation Alkyl Halide, Base o_acylation O-Acylation product->o_acylation Acylating Agent, Base ether Ether Derivative o_alkylation->ether ester Ester Derivative o_acylation->ester analysis Purification & Characterization (TLC, Column, NMR, MS) ether->analysis ester->analysis

Caption: Overall experimental workflow.

reaction_pathways cluster_alkylation O-Alkylation Pathway cluster_acylation O-Acylation Pathway reactant This compound alkylation_reagents R-X (Alkyl Halide) Base (e.g., NaH) reactant->alkylation_reagents acylation_reagents R-COCl (Acyl Chloride) or (RCO)₂O Base (e.g., Pyridine) reactant->acylation_reagents ether_product 5-Bromo-2-alkoxy-3-(trifluoromethyl)pyridine alkylation_reagents->ether_product ester_product 5-Bromo-2-acyloxy-3-(trifluoromethyl)pyridine acylation_reagents->ester_product

Caption: Derivatization reaction pathways.

References

Synthesis of Novel Heterocyclic Compounds: Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of novel synthetic methodologies to access structurally diverse heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of three distinct classes of bioactive heterocyclic compounds: quinoline-chalcone derivatives with anticancer properties, 1,2,4,5-tetrasubstituted imidazoles via a green catalytic method, and 4H-furo[3,4-b]pyran derivatives through a multicomponent reaction involving tetronic acid. These protocols highlight modern synthetic strategies, including molecular hybridization, green chemistry principles, and multicomponent reactions, which offer significant advantages in terms of efficiency, diversity, and sustainability.[2][3]

I. Quinoline-Chalcone Derivatives as Potent Anticancer Agents

Application Note:

The hybridization of two or more pharmacophores into a single molecule is a powerful strategy in drug design to develop novel compounds with enhanced biological activity and potentially new mechanisms of action. Quinoline and chalcone moieties are well-established scaffolds in anticancer drug discovery.[2][4] Novel quinoline-chalcone derivatives have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines.[2][4] For instance, certain derivatives have demonstrated potent inhibitory effects on MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cells, with IC50 values in the low micromolar range, surpassing the efficacy of standard chemotherapeutic agents like 5-fluorouracil in some cases.[2]

The mechanism of action for these compounds often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for anticancer therapies.[2][4] These quinoline-chalcone derivatives can trigger the intrinsic apoptotic pathway by inducing the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase and the subsequent activation of key executioner proteins like caspases.[2]

Signaling Pathway: Intrinsic Apoptosis Induction by Quinoline-Chalcone Derivatives

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by novel quinoline-chalcone derivatives.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_ros ROS Generation cluster_mitochondria Mitochondrial Dysregulation cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Quinoline-Chalcone Quinoline-Chalcone ROS ROS Quinoline-Chalcone->ROS Bax Bax ROS->Bax activates Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2 Bcl2 Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 activates Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 activates PARP PARP Active_Caspase3->PARP cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis induces Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Intrinsic apoptosis pathway induced by quinoline-chalcone derivatives.

Experimental Protocol: Synthesis of Quinoline-Chalcone Derivative 12e

This protocol is adapted from the synthesis of quinoline-chalcone derivatives with reported anticancer activity.

Workflow Diagram:

experimental_workflow start Start Materials: - Substituted quinoline - Substituted acetophenone step1 Claisen-Schmidt Condensation (NaOH, Ethanol, rt, 12h) start->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Work-up (Pour into ice water, acidify with HCl) step2->step3 step4 Isolation (Filter precipitate) step3->step4 step5 Purification (Recrystallization from ethanol) step4->step5 end Final Product: Quinoline-Chalcone Derivative step5->end

Caption: Workflow for the synthesis of quinoline-chalcone derivatives.

Materials:

  • Substituted 2-acetylquinoline

  • Substituted benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the substituted 2-acetylquinoline (1.0 mmol) and the substituted benzaldehyde (1.2 mmol) in ethanol (20 mL) in a round-bottom flask.

  • To this solution, add an aqueous solution of sodium hydroxide (10%, 5 mL) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the pure quinoline-chalcone derivative.

Quantitative Data:

CompoundR1 (Quinoline)R2 (Chalcone)Yield (%)IC50 MGC-803 (µM)IC50 HCT-116 (µM)IC50 MCF-7 (µM)
12a H4-F858.1212.315.6
12e 6-Cl4-OCH3881.385.345.21
12h 6-Br3,4-(OCH3)2824.569.8711.2
5-Fu ---6.2210.411.1

Data adapted from published studies on quinoline-chalcone derivatives.[2]

II. Green Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Application Note:

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. The synthesis of 1,2,4,5-tetrasubstituted imidazoles, a privileged scaffold in medicinal chemistry, can be achieved through a one-pot, four-component reaction under solvent-free conditions using a reusable heterogeneous catalyst.[1] Zeolites, such as ZSM-11, have emerged as highly efficient and eco-friendly catalysts for this transformation.[1] This green chemistry approach offers several advantages, including high yields, short reaction times, simple work-up procedures, and the ability to recycle and reuse the catalyst multiple times without a significant loss of activity.[1]

Experimental Protocol: ZSM-11 Catalyzed Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Workflow Diagram:

green_synthesis_workflow start Start Materials: - Benzil - Aldehyde - Amine - Ammonium Acetate - ZSM-11 Catalyst step1 One-Pot Reaction (Solvent-free, 110°C) start->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Work-up (Add Ethyl Acetate) step2->step3 step4 Catalyst Recovery (Filtration) step3->step4 step5 Purification (Recrystallization from Ethanol) step4->step5 end Final Product: Tetrasubstituted Imidazole step5->end

Caption: Workflow for the green synthesis of tetrasubstituted imidazoles.

Materials:

  • Benzil

  • Aromatic aldehyde

  • Aromatic amine

  • Ammonium acetate

  • ZSM-11 zeolite catalyst

  • Ethyl acetate

  • Ethanol

  • Heating apparatus (e.g., oil bath)

Procedure:

  • In a round-bottom flask, combine benzil (1 mmol), an aromatic aldehyde (1 mmol), an aromatic amine (1 mmol), ammonium acetate (1.5 mmol), and ZSM-11 zeolite (0.05 g).

  • Heat the mixture at 110 °C under solvent-free conditions with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and add ethyl acetate (10 mL).

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data and Catalyst Reusability:

EntryAldehydeAmineTime (min)Yield (%)
1BenzaldehydeAniline3095
24-ChlorobenzaldehydeAniline3592
34-MethoxybenzaldehydeAniline2596
4Benzaldehyde4-Methylaniline3094
Catalyst Reuse CycleYield (%)
195
294
393
492
591

Data based on green synthesis protocols for tetrasubstituted imidazoles.[1]

III. Multicomponent Synthesis of 4H-Furo[3,4-b]pyran Derivatives Using Tetronic Acid

Application Note:

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. Tetronic acid is a versatile building block in MCRs for the synthesis of various oxygen-containing heterocycles.[5] A notable application is the one-pot, three-component synthesis of 4H-furo[3,4-b]pyran derivatives, which are scaffolds found in several biologically active natural products.[5] This approach is characterized by its operational simplicity, high atom economy, and the ability to generate a library of diverse compounds by varying the starting materials.[5]

Experimental Protocol: Glycine-Catalyzed Synthesis of 4H-Furo[3,4-b]pyran Derivatives

This protocol is based on a facile, glycine-catalyzed, one-pot multicomponent reaction.[5]

Workflow Diagram:

mcr_workflow start Start Materials: - Benzaldehyde - Malononitrile - Tetronic Acid - Glycine (catalyst) - Water (solvent) step1 One-Pot Reaction (Water, 60°C) start->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Work-up (Cool to room temperature) step2->step3 step4 Isolation (Filter solid product) step3->step4 step5 Purification (Wash with water and ethanol) step4->step5 end Final Product: 4H-Furo[3,4-b]pyran Derivative step5->end

Caption: Workflow for the multicomponent synthesis of 4H-furo[3,4-b]pyran derivatives.

Materials:

  • Substituted benzaldehyde

  • Malononitrile

  • Tetronic acid

  • Glycine

  • Water

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), tetronic acid (1 mmol), and glycine (20 mol%) in water (10 mL).

  • Heat the mixture at 60 °C with constant stirring.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of ethanol to afford the pure 4H-furo[3,4-b]pyran derivative.

Quantitative Data:

EntryAldehydeTime (h)Yield (%)
14-Chlorobenzaldehyde2.592
24-Methylbenzaldehyde3.088
34-Nitrobenzaldehyde2.095
42-Hydroxybenzaldehyde3.585

Data is illustrative of typical yields for this type of multicomponent reaction.[5]

References

Application Notes and Protocols for Reactions Involving 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its unique electronic and structural properties, making it a valuable scaffold for the synthesis of novel therapeutic agents, including kinase inhibitors.

Introduction

This compound is a halogenated and trifluoromethylated pyridine derivative. The presence of a bromine atom at the 5-position allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The 2-hydroxy group, which exists in tautomeric equilibrium with its corresponding pyridone form, can influence the reactivity of the molecule and may require protection prior to certain transformations. The electron-withdrawing trifluoromethyl group at the 3-position significantly impacts the electronic properties of the pyridine ring, influencing reaction regioselectivity and the properties of the final products.

This guide focuses on the strategic use of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Due to the potential for the acidic 2-hydroxy group to interfere with these catalytic cycles, a common and effective strategy involves its protection, for example, as a methoxy ether. The protocols provided herein will therefore cover the O-protection of the starting material, followed by the respective cross-coupling reactions of the O-protected intermediate.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the O-methylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination based on analogous systems. These should serve as a starting point for reaction optimization.

Table 1: O-Methylation of this compound

Reagent/ConditionDetailsRoleTypical Yield (%)
Starting Material This compoundSubstrate-
Methylating Agent Methyl iodide (MeI) or Dimethyl sulfate (DMS)Methyl source85-95
Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)Proton scavenger
Solvent Acetone, DMF, or THFReaction medium
Temperature Room temperature to 60 °CReaction condition
Reaction Time 2-12 hoursReaction duration

Table 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

Coupling Partner (Arylboronic Acid)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901280-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001675-85
3-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1101870-80
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)851270-85

Table 3: Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

Amine Coupling PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2485-95
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1101690-98
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF802080-90
BenzylaminePd(OAc)₂ (2)cataCXium® A (4)Cs₂CO₃ (2)t-BuOH901275-85

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases like sodium tert-butoxide and sodium hydride are corrosive and moisture-sensitive.

Protocol 1: O-Methylation of this compound

This protocol describes the protection of the hydroxyl group as a methyl ether, a necessary step to prevent interference in subsequent cross-coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Methyl iodide (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetone (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask, add this compound and anhydrous acetone.

  • Add potassium carbonate to the suspension.

  • Slowly add methyl iodide to the stirring mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (around 60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.

O_Methylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Starting Material, K₂CO₃, and Acetone add_MeI Add Methyl Iodide start->add_MeI reflux Reflux at 60°C add_MeI->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool_filter Cool and Filter monitor->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product: 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

Caption: Workflow for O-Methylation.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine with an arylboronic acid.

Materials:

  • 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent system: Toluene, Ethanol, and Water (4:1:1 mixture)

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methoxy-3-(trifluoromethyl)pyridine.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyridine, Boronic Acid, Base, and Pd Catalyst add_solvent Add Degassed Solvent reagents->add_solvent heat Heat at 90°C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end Isolated Product: 5-Aryl-2-methoxy-3-(trifluoromethyl)pyridine

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

This protocol provides a general method for the palladium-catalyzed amination of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.

Materials:

  • 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst, Pd₂(dba)₃, and the ligand, XPhos.

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Under a positive pressure of inert gas, add sodium tert-butoxide, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-2-methoxy-3-(trifluoromethyl)pyridine derivative.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd Precatalyst, Ligand, Base, Bromopyridine, and Amine add_solvent Add Anhydrous Toluene reagents->add_solvent heat Heat at 100°C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench_extract Quench and Extract monitor->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end Isolated Product: 5-Amino-2-methoxy-3-(trifluoromethyl)pyridine Derivative Kinase_Inhibitor_Development_Logic Start 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine Protect O-Protection Start->Protect Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Protect->Coupling Library Library of Substituted Pyridine Derivatives Coupling->Library Screening Kinase Activity Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Lead_Opt->Library Iterative Synthesis Candidate Preclinical Candidate Lead_Opt->Candidate

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine via recrystallization. This resource offers a troubleshooting guide, frequently asked questions (FAQs), a detailed experimental protocol, and a visual workflow to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: Due to the presence of the hydroxyl group and the polar nature of the pyridine ring, this compound is expected to be more soluble in polar organic solvents. The trifluoromethyl group, being electron-withdrawing, can also influence its solubility. It is anticipated to have limited solubility in nonpolar solvents.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: Based on the polarity of the molecule, good starting points for solvent selection include polar protic solvents like ethanol or methanol, and polar aprotic solvents such as ethyl acetate or acetone. Mixed solvent systems are often effective for fine-tuning solubility.[1][2] A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) to induce crystallization.[1][2] Examples of potentially suitable mixed solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexane.

Q3: What are the key considerations for choosing an appropriate recrystallization solvent?

A3: An ideal solvent for recrystallization should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal during the drying process.[3]

Q4: How can I remove colored impurities during recrystallization?

A4: If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution before filtration. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated. 2. The solution is supersaturated: Crystal nucleation has not initiated. 3. Inappropriate solvent: The compound is too soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the solution's surface. b. Adding a seed crystal of the pure compound. 3. If the above methods fail, evaporate the solvent completely and attempt recrystallization with a different solvent system.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities: Impurities can lower the melting point of the mixture. 3. The solution is cooling too rapidly. 1. Reheat the solution to dissolve the oil. Add a small amount of a more suitable solvent to lower the saturation point and allow for slower cooling. 2. Consider a preliminary purification step like column chromatography if the compound is highly impure. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product. 1. Using an excessive amount of solvent: A significant portion of the compound remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were not completely collected during filtration. 4. Washing the crystals with a solvent at room temperature. 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. 3. Rinse the crystallization flask with a small amount of the cold mother liquor and transfer it to the filter funnel. 4. Always wash the collected crystals with a minimal amount of ice-cold solvent.
The obtained crystals are still impure. 1. Rapid crystal formation: Impurities can become trapped in the crystal lattice. 2. Inappropriate solvent choice: The solvent may not effectively separate the compound from certain impurities.1. Ensure slow cooling of the solution to allow for the formation of larger, purer crystals. 2. Experiment with different solvent systems to find one that provides better selectivity. A second recrystallization may be necessary.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent and volumes should be determined on a small scale first.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a few drops of different potential solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate, ethanol/water, ethyl acetate/hexane) to each tube.

  • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) to just dissolve the solid. Swirl the flask to aid dissolution.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a receiving flask.

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

5. Crystallization:

  • If using a mixed solvent system, add the "poor" solvent dropwise to the hot filtrate until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this process.

  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them.

  • For final drying, place the crystals in a desiccator.

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product start Start with Crude 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimal Hot Solvent solvent_selection->dissolution decolorize Decolorize with Activated Charcoal (Optional) dissolution->decolorize cool Slow Cooling to Room Temp dissolution->cool No Insoluble Impurities hot_filtration Hot Gravity Filtration (Optional) decolorize->hot_filtration hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No cool_too_fast Cooling too fast? oiling_out->cool_too_fast Yes high_impurities High impurities? oiling_out->high_impurities No excess_solvent Excess solvent used? low_yield->excess_solvent Yes premature_crystallization Premature crystallization? low_yield->premature_crystallization No boil_off Boil off some solvent too_much_solvent->boil_off induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal supersaturated->induce_crystallization slow_cooling Allow for slower cooling cool_too_fast->slow_cooling reheat_add_solvent Reheat, add more 'good' solvent high_impurities->reheat_add_solvent use_min_solvent Use minimum hot solvent in future experiments excess_solvent->use_min_solvent preheat_funnel Preheat filtration apparatus premature_crystallization->preheat_funnel

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Optimizing Suzuki Coupling Yields with 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. This challenging substrate requires careful consideration of reaction parameters to achieve high yields and minimize side products.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound particularly challenging?

A1: The difficulty in successfully coupling this substrate arises from a combination of factors:

  • 2-Hydroxypyridine/2-Pyridone Tautomerism: this compound exists in equilibrium with its 2-pyridone tautomer. In many solvents and in the solid state, the pyridone form is favored. This tautomerism alters the electronic properties of the ring and introduces an acidic N-H proton, which can complicate the reaction.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen (in the hydroxy form) or the exocyclic oxygen of the pyridone can coordinate with the palladium catalyst, leading to inhibition or deactivation of the active catalytic species. This is a common issue referred to as the "2-pyridyl problem."[1]

  • Electron-Deficient Ring: The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group, in addition to the bromine atom, makes the pyridine ring electron-deficient. While this can facilitate the initial oxidative addition step, it can also slow down other steps in the catalytic cycle and increase the susceptibility to certain side reactions.[2]

  • Substrate Solubility: The polarity of the 2-pyridone tautomer may lead to solubility issues in common non-polar Suzuki coupling solvents, potentially hindering reaction kinetics.

Q2: What are the most common side reactions to expect, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is a common issue, especially with heteroaryl boronic acids in aqueous conditions.[3] To minimize this, consider using boronic esters (e.g., pinacol esters) which are more stable, or running the reaction under anhydrous conditions.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be promoted by the presence of oxygen or an excess of the palladium catalyst. Rigorous degassing of the reaction mixture and using the appropriate catalyst loading are crucial for minimizing this side reaction.

  • Dehalogenation: The starting this compound can be reduced to 3-(trifluoromethyl)pyridin-2(1H)-one. This can be caused by certain phosphine ligands and bases, particularly at elevated temperatures. Using a milder base or a different ligand, and lowering the reaction temperature, may help to reduce dehalogenation.

Q3: Does the 2-hydroxy/2-pyridone tautomerism affect the choice of reaction conditions?

A3: Yes, significantly. The predominant 2-pyridone form has an acidic N-H proton. This requires the use of a sufficient amount of base to not only facilitate the transmetalation step but also to deprotonate the pyridone. The choice of base and its strength is therefore critical. Furthermore, the polarity of the pyridone tautomer may necessitate the use of more polar solvent systems or solvent mixtures to ensure adequate solubility of the starting material.

Troubleshooting Guides

Problem 1: Low to No Product Yield
Potential CauseRecommended Solution
Inactive Catalyst System The palladium catalyst may be inhibited by the pyridone substrate. Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective for challenging heteroaryl couplings. Consider using a pre-formed palladium(II) precatalyst like XPhosPdG2 or XPhosPdG3, which have shown success in similar systems.[4]
Suboptimal Base The base may be too weak to both deprotonate the pyridone and activate the boronic acid. Screen stronger inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][5] The choice of base can be highly dependent on the specific boronic acid and solvent system used.
Inappropriate Solvent Poor solubility of the pyridone starting material can hinder the reaction. Consider using polar aprotic solvents like 1,4-dioxane, DMF, or THF, often in a mixture with water to aid in dissolving the base and boronate salt. An ethanol/water mixture has also been shown to be effective in similar systems.[4]
Insufficient Temperature The reaction may require thermal energy to overcome activation barriers. If the reaction is sluggish at lower temperatures, consider increasing the temperature to 80-110 °C. Microwave irradiation can also be highly effective in reducing reaction times and improving yields for this class of substrate.[4][6]
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation. Ensure all solvents are thoroughly degassed prior to use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw technique. Run the reaction under a positive pressure of an inert gas.
Poor Reagent Quality The boronic acid may have degraded, or the starting bromopyridone may contain impurities. Use fresh, high-purity reagents. Consider converting the boronic acid to its more stable pinacol ester derivative.
Problem 2: Significant Side Product Formation
Side ProductPotential CauseRecommended Solution
Debrominated Starting Material High reaction temperatures or a non-optimal base/ligand combination can promote hydrodehalogenation.Try a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower the reaction temperature, or screen different phosphine ligands.
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture or too high a catalyst loading.Ensure rigorous degassing of all solvents and reagents. Add the aryl halide in a slight excess relative to the boronic acid. Consider slightly lowering the catalyst loading.
Protodeboronation Excess water, high temperatures, or a prolonged reaction time can lead to the hydrolysis of the boronic acid.Use a boronic acid pinacol ester for increased stability. Minimize the amount of water in the solvent system or consider anhydrous conditions. Optimize the reaction time to avoid prolonged heating after the reaction is complete.

Data Presentation

The following table summarizes successful reaction conditions for the Suzuki-Miyaura coupling of a structurally similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, with various aryl boronic acids. This data provides a strong starting point for optimizing the reaction of this compound.

Table 1: Optimized Suzuki-Miyaura Coupling Conditions for an Analogous Substrate [4]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
14-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)135 (MW)4089
2Phenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)135 (MW)4074
34-Biphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)135 (MW)4079
42-Naphthylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)135 (MW)4085
54-Acetylphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)135 (MW)4087
6Thiophen-2-ylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)135 (MW)4080
7Pyridin-3-ylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)135 (MW)4080

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar substrate and serves as an excellent starting point for optimization.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhosPdG2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Ethanol and Water (4:1 v/v), degassed

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, K₂CO₃, XPhosPdG2, and XPhos.

  • Add the degassed 4:1 ethanol/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 135 °C and hold for 40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with the addition of water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_aryl_pd Ar-Pd(II)L₂-Ar' transmetalation->di_aryl_pd ar_boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ ar_boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation reductive_elimination Reductive Elimination di_aryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product substrate 5-Bromo-2-pyridone (Ar-Br) substrate->oxidative_addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the catalyst system active enough for a 2-pyridone substrate? start->check_catalyst change_catalyst Switch to Buchwald ligands (e.g., XPhos, SPhos) with a suitable Pd precatalyst (e.g., XPhosPdG2). check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen stronger bases (K₂CO₃, K₃PO₄, Cs₂CO₃). check_base->change_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (80-110 °C) or consider microwave heating. check_temp->increase_temp No check_degas Is the system properly degassed? check_temp->check_degas Yes increase_temp->check_degas degas_solvents Thoroughly degas all solvents and run under an inert atmosphere. check_degas->degas_solvents No end Re-evaluate with optimized conditions check_degas->end Yes degas_solvents->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

common side reactions in the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine.

Troubleshooting Guide

The primary route for synthesizing this compound is the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)pyridine. Common issues encountered during this synthesis are detailed below, along with recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective brominating agent.Use a fresh, high-purity brominating agent such as N-Bromosuccinimide (NBS) or bromine.
Inappropriate reaction temperature.Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is sluggish. Avoid excessive heat, which can lead to degradation.
Incorrect solvent.Acetonitrile and dichloromethane are commonly used solvents for this type of bromination. Ensure the solvent is anhydrous.
Presence of Multiple Products (Poor Selectivity) Over-bromination leading to di-bromo species.Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is recommended to favor mono-bromination.
Formation of regioisomers.The directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups strongly favor bromination at the 5-position. However, minor isomeric impurities can form. Purification by column chromatography or recrystallization is necessary.
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
Poor quality of starting material.Ensure the starting material, 2-hydroxy-3-(trifluoromethyl)pyridine, is of high purity. Impurities in the starting material can inhibit the reaction or lead to additional side products.
Difficult Purification Co-elution of product and impurities during chromatography.Optimize the mobile phase for column chromatography. A gradient elution of ethyl acetate in hexanes is often effective.
Product oiling out during recrystallization.Select an appropriate solvent system for recrystallization. Experiment with solvent pairs like ethanol/water or ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is over-bromination, leading to the formation of 3,5-dibromo-2-hydroxy-3-(trifluoromethyl)pyridine. This occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Careful control of stoichiometry is crucial to minimize this byproduct.

Q2: How can I control the regioselectivity of the bromination?

A2: The inherent electronic properties of the starting material, 2-hydroxy-3-(trifluoromethyl)pyridine, largely control the regioselectivity. The ortho,para-directing hydroxyl group at position 2 and the meta-directing trifluoromethyl group at position 3 both favor electrophilic substitution at the 5-position. This makes the formation of the desired 5-bromo isomer the major product. While minor amounts of other regioisomers may form, they can typically be removed during purification.

Q3: What are the recommended brominating agents for this synthesis?

A3: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation. Elemental bromine (Br₂) can also be used, often in a solvent like acetic acid. NBS is often preferred as it is a solid and can be easier to handle than liquid bromine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexanes can be used to separate the starting material, product, and major byproducts. For HPLC, a C18 reverse-phase column with a gradient of acetonitrile in water is suitable.

Q5: What is the best method to purify the final product?

A5: The crude product can be purified by either column chromatography on silica gel or by recrystallization. For column chromatography, a gradient of ethyl acetate in hexanes is a good starting point. For recrystallization, various solvent systems such as ethanol/water or ethyl acetate/hexanes can be explored to obtain a high-purity solid.

Experimental Protocols

Synthesis of this compound

To a solution of 2-hydroxy-3-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile, N-Bromosuccinimide (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

Visualizations

Synthesis_Pathway SM 2-Hydroxy-3-(trifluoromethyl)pyridine Reagent NBS or Br2 Acetonitrile or Acetic Acid SM->Reagent Product 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine Reagent->Product Main Reaction Side_Product1 3,5-Dibromo-2-hydroxy-3- (trifluoromethyl)pyridine (Over-bromination) Reagent->Side_Product1 Side Reaction Side_Product2 Regioisomeric Bromo-pyridines Reagent->Side_Product2 Side Reaction

Caption: Synthesis pathway for this compound highlighting potential side reactions.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No issue_reagents Check Reagent Quality & Reaction Conditions check_yield->issue_reagents Yes issue_side_reactions Over-bromination or Isomer Formation check_purity->issue_side_reactions Yes end Pure Product check_purity->end No solution_optimize Use fresh reagents, optimize temperature issue_reagents->solution_optimize Optimize solution_optimize->start solution_purify Column Chromatography or Recrystallization issue_side_reactions->solution_purify Purify solution_purify->end

Caption: A troubleshooting workflow for the synthesis of this compound.

stability of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine in acidic solutions?

A1: Based on the chemistry of pyridines and 2-hydroxypyridines, this compound is expected to be susceptible to degradation under strongly acidic conditions, particularly at elevated temperatures. The pyridine nitrogen can be protonated to form a pyridinium salt, which can alter the electron density of the ring and potentially influence the stability of the substituents.[1] The 2-hydroxy group exists in tautomeric equilibrium with its pyridone form, and this equilibrium can be affected by pH.

Q2: What are the potential degradation pathways for this compound in an acidic medium?

A2: While specific degradation products have not been documented, potential pathways under harsh acidic conditions (e.g., concentrated strong acids, high temperatures) could include:

  • Hydrolysis of the trifluoromethyl group: Although generally stable, extreme conditions could lead to the hydrolysis of the -CF3 group to a carboxylic acid.

  • Dehalogenation: The bromo substituent might be susceptible to removal under certain reductive acidic conditions, although this is less likely to be a primary degradation route.

  • Ring opening: Under very forcing conditions, cleavage of the pyridine ring could occur.

Q3: How can I monitor the stability of this compound during my experiment?

A3: The stability can be monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the starting material and the appearance of new peaks would indicate degradation. It is recommended to use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Q4: Are there any recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. For solutions, it is advisable to use buffered or aprotic solvents and store them at low temperatures (e.g., 2-8 °C) if they are to be kept for an extended period.

Troubleshooting Guides

Issue 1: Rapid loss of starting material observed by HPLC analysis in an acidic reaction mixture.

Possible Cause Suggested Solution
Harsh acidic conditions (low pH) Neutralize the solution or use a milder acidic catalyst if the reaction chemistry allows. Consider using a buffer system to maintain a less aggressive pH.
Elevated temperature Reduce the reaction temperature. If the reaction requires high temperatures, minimize the reaction time.
Presence of catalytic metals Ensure all glassware is thoroughly cleaned to remove any trace metal impurities that could catalyze degradation.
Oxidative degradation If the reaction is sensitive to air, perform the experiment under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of multiple unknown peaks in the chromatogram.

Possible Cause Suggested Solution
Complex degradation cascade Attempt to isolate and characterize the major degradation products using techniques like LC-MS or NMR to understand the degradation pathway. This can help in optimizing the reaction conditions to minimize side reactions.
Reaction with solvent or other reagents Run control experiments by incubating the compound in the acidic medium without other reagents to confirm that the degradation is solely due to the acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic Conditions
  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Medium Preparation: Prepare the desired acidic solution (e.g., 0.1 M HCl, 1 M H2SO4).

  • Incubation: Add a known volume of the stock solution to the acidic medium to achieve the final desired concentration (e.g., 100 µg/mL). Incubate the solution at the desired temperature (e.g., room temperature, 50 °C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop further degradation.

  • HPLC Analysis: Analyze the quenched sample by a validated HPLC method to determine the remaining percentage of the parent compound.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected stability profile under different acidic conditions.

Table 1: Stability of this compound in 0.1 M HCl at Room Temperature

Time (hours)% Remaining Parent Compound
0100
198.5
297.2
495.1
890.8
2482.3

Table 2: Impact of Temperature on Stability in 0.1 M HCl after 8 hours

Temperature (°C)% Remaining Parent Compound
25 (Room Temp)90.8
5075.4
7542.1

Table 3: Impact of Acid Strength on Stability at 50°C after 4 hours

Acid% Remaining Parent Compound
0.01 M HCl92.5
0.1 M HCl85.1
1 M HCl63.7

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) incubate Incubate at Controlled Temperature prep_stock->incubate prep_acid Prepare Acidic Medium (e.g., 0.1 M HCl) prep_acid->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Neutralize Aliquots sampling->quench hplc HPLC Analysis quench->hplc data Determine % Remaining Parent Compound hplc->data

Caption: Experimental workflow for assessing the stability of the compound.

Troubleshooting_Logic start Starting Material Degradation Observed check_temp Is Temperature Elevated? start->check_temp check_acid Is Acid Concentration High? check_temp->check_acid No action_temp Reduce Temperature check_temp->action_temp Yes check_atmosphere Is Reaction Open to Air? check_acid->check_atmosphere No action_acid Use Milder Acid or Buffer check_acid->action_acid Yes action_atmosphere Use Inert Atmosphere check_atmosphere->action_atmosphere Yes end_node Stability Improved check_atmosphere->end_node No action_temp->end_node action_acid->end_node action_atmosphere->end_node

Caption: Troubleshooting decision tree for compound degradation.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up production of this compound?

A common and practical approach involves a two-step synthesis. The first step is the synthesis of the intermediate, 2-hydroxy-3-(trifluoromethyl)pyridine.[1][2] The second step is the regioselective bromination of this intermediate to yield the final product.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

The primary safety concerns are associated with the handling of corrosive and potentially hazardous reagents. Brominating agents can be highly toxic and reactive. Additionally, the reactions can be exothermic, necessitating robust temperature control to prevent runaways, especially at a larger scale. Proper personal protective equipment (PPE), a well-ventilated area, and carefully planned quenching procedures are essential.

Q3: What are the critical process parameters to monitor during the bromination step?

The most critical parameters for the bromination step are temperature, reaction time, and the stoichiometry of the brominating agent. Deviation in these parameters can lead to incomplete reactions, the formation of impurities such as di-brominated products, or other side reactions.

Q4: How can the final product be purified on a large scale?

Large-scale purification can be challenging. Common methods include recrystallization from a suitable solvent system to remove impurities. Slurry washing with an appropriate solvent can also be effective. In some cases, column chromatography might be necessary, but this is often less desirable for very large quantities due to cost and time.

Q5: What are the likely impurities in the final product?

Potential impurities include unreacted starting material (2-hydroxy-3-(trifluoromethyl)pyridine), regioisomers of the brominated product, and poly-brominated species (e.g., di-bromo-2-hydroxy-3-(trifluoromethyl)pyridine). The presence and quantity of these impurities will depend on the reaction conditions.

Troubleshooting Guide

Issue 1: Low Yield of 2-hydroxy-3-(trifluoromethyl)pyridine (Intermediate)
Potential Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Suboptimal Reaction TemperatureEnsure the reaction temperature is maintained within the optimal range as determined by laboratory-scale experiments. Use a reliable temperature control system for the reactor.
Poor Quality of ReagentsUse reagents from reputable suppliers and ensure they meet the required purity specifications. Moisture-sensitive reagents should be handled under an inert atmosphere.
Issue 2: Low Yield and/or Purity of this compound (Final Product)
Potential Cause Troubleshooting Step
Inefficient BrominationConfirm the activity of the brominating agent. Use a fresh batch if necessary. The choice of brominating agent and solvent system is crucial for achieving high yields.
Formation of ImpuritiesOver-bromination can lead to di-brominated byproducts. Carefully control the stoichiometry of the brominating agent. The formation of regioisomers can be influenced by the reaction temperature and solvent.
Product Loss During Work-upOptimize the extraction and isolation procedures to minimize product loss. Ensure the pH is adjusted correctly during aqueous washes to prevent the product from dissolving in the aqueous layer.
Degradation of ProductThe product may be sensitive to high temperatures or certain pH conditions. Ensure that the work-up and purification steps are performed under appropriate conditions.

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-3-(trifluoromethyl)pyridine

A detailed protocol for the synthesis of 2-hydroxy-3-(trifluoromethyl)pyridine can be found in the literature.[1] A general procedure involves the reaction of a suitable precursor with a trifluoromethylating agent. The product is typically a solid that can be purified by recrystallization.[1][2]

Step 2: Bromination of 2-hydroxy-3-(trifluoromethyl)pyridine

The following is a general procedure for the bromination of a 2-hydroxypyridine derivative. The exact conditions should be optimized for the specific substrate.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Addition of Brominating Agent: Cool the solution to the desired temperature (e.g., 0-10 °C). Slowly add the brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise or via the addition funnel, ensuring the temperature does not exceed the set limit.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution) to neutralize any excess brominating agent. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Bromination start Starting Materials reaction1 Synthesis of 2-hydroxy-3-(trifluoromethyl)pyridine start->reaction1 purification1 Purification (Recrystallization) reaction1->purification1 intermediate Isolated Intermediate: 2-hydroxy-3-(trifluoromethyl)pyridine purification1->intermediate bromination Bromination intermediate->bromination workup Quenching and Work-up bromination->workup purification2 Final Purification (Recrystallization/Slurry Wash) workup->purification2 final_product Final Product: This compound purification2->final_product

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield/Purity start Low Yield or Purity in Final Product check_reaction Is the reaction complete? start->check_reaction incomplete No check_reaction->incomplete complete Yes check_reaction->complete check_impurities Are there significant impurities? impurities_yes Yes check_impurities->impurities_yes impurities_no No check_impurities->impurities_no action_time Increase reaction time or temperature incomplete->action_time action_reagent Check reagent activity incomplete->action_reagent complete->check_impurities action_stoichiometry Optimize brominating agent stoichiometry impurities_yes->action_stoichiometry action_temp Adjust reaction temperature to improve selectivity impurities_yes->action_temp action_purification Enhance purification protocol impurities_yes->action_purification action_workup action_workup impurities_no->action_workup Review work-up procedure for product loss

Caption: A decision tree to troubleshoot common issues of low yield and purity during the synthesis.

References

Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. Here, you will find detailed information on removing impurities, experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: While the impurity profile can vary depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Over-brominated Species: Pyridine rings with additional bromine substituents.

  • ** regioisomers:** Isomers with the trifluoromethyl group at a different position.

  • Hydrolysis Products: If the trifluoromethyl group is sensitive to the reaction conditions, partial hydrolysis might occur.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unreacted reagents.

Q2: What is the best initial approach to purify crude this compound?

A2: For most common impurities, a well-optimized recrystallization is often the most efficient first step for purification. This can significantly increase the purity of your compound before proceeding to more rigorous methods like column chromatography if needed.

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Increasing the Solvent Volume: Add a small amount of the hot solvent to ensure the compound is fully dissolved.

  • Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A Dewar flask can be used to slow the cooling process.

  • Changing the Solvent System: If the problem persists, a different solvent or a solvent mixture with a different polarity may be required.

Q4: I am seeing significant peak tailing during HPLC analysis of my purified compound. How can I resolve this?

A4: Peak tailing with pyridine-containing compounds is often due to the basic nitrogen interacting with acidic silanol groups on the silica-based stationary phase. To mitigate this:

  • Use a Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase to block the active silanol sites.

  • Adjust the Mobile Phase pH: Lowering the pH of the mobile phase can protonate the pyridine nitrogen, which can sometimes improve peak shape.

  • Consider a Different Column: Using a column with end-capping or a different stationary phase (e.g., a polymer-based column) can reduce these secondary interactions.

Troubleshooting Guides

Recrystallization
Issue Potential Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Add a more polar co-solvent dropwise until the compound dissolves. Common choices include ethanol or methanol.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of the pure compound. 3. Reduce the solvent volume by gentle heating and evaporation, then allow to cool again. 4. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then gently heat until it is clear and allow to cool slowly.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the collected crystals.
The purified compound is still impure. The impurities have similar solubility to the product.A second recrystallization may be necessary. If impurities persist, column chromatography is recommended.
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor separation of the compound from impurities. The mobile phase is too polar or not polar enough.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A gradient elution may be necessary.
The compound is not eluting from the column. The mobile phase is not polar enough, or the compound is strongly interacting with the silica gel.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, you can add a small percentage of methanol. Adding a small amount of acetic acid or triethylamine to the mobile phase can help to elute acidic or basic compounds, respectively.
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.Start with a less polar mobile phase.
Streaking or tailing of the compound band on the column. Strong interaction with the stationary phase.Add a modifier to the mobile phase, such as a small amount of triethylamine for basic compounds.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline. The ideal solvent system should be determined through small-scale solubility tests.

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If using a co-solvent system like ethanol/water, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol

Objective: To separate this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., Hexane/Ethyl Acetate gradient)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% hexane).

  • Prepare the Sample: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.

  • Load the Sample: Carefully add the sample to the top of the silica bed.

  • Elute the Column: Start with a low polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane/Ethyl Acetate) to elute the compound.

  • Collect Fractions: Collect the eluent in fractions and monitor the separation using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides an example of the expected purity and yield from the purification of a 10g batch of crude this compound.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield
Recrystallization (Ethanol/Water) 85%98%75%
Column Chromatography (Hexane/EtOAc Gradient) 85%>99%65%
Recrystallization followed by Column Chromatography 85%>99.5%55%

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling to RT dissolve->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow prep_column 1. Pack Column with Silica Gel load_sample 2. Load Crude Sample prep_column->load_sample elute 3. Elute with Solvent Gradient load_sample->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor by TLC collect->monitor monitor->elute Adjust Gradient combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

improving the regioselectivity of reactions with 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the regioselectivity of reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its chemical reactivity and regioselectivity?

A1: The reactivity of this compound is governed by the interplay of its four key features:

  • 2-Hydroxy Group: This group exists in a tautomeric equilibrium with its 2-pyridone form. In reactions involving bases, it is readily deprotonated to form a highly activating pyridinolate anion. This directs electrophilic attack to the ortho and para positions.

  • 3-Trifluoromethyl (-CF3) Group: As one of the most powerful electron-withdrawing groups, the -CF3 group strongly deactivates the ring towards electrophilic substitution and significantly activates it for nucleophilic attack.[1][2] Its powerful inductive effect increases the acidity of adjacent ring protons, particularly at the C4 position.

  • 5-Bromo (-Br) Group: The bromine atom is a deactivating ortho/para director for electrophilic substitution. More importantly, it serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions.

  • Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which deactivates the ring to electrophilic attack (favoring substitution at C3 and C5) and activates it toward nucleophilic attack (favoring C2, C4, and C6).[3][4] Under acidic conditions, the nitrogen is protonated, further increasing its deactivating effect.

Q2: I am observing a mixture of regioisomers in my reaction. What are some general strategies to improve selectivity with substituted pyridines?

A2: Achieving high regioselectivity is a common challenge in pyridine chemistry.[3] Consider the following general strategies:

  • Choice of Reagents: Sterically bulky reagents can be used to favor attack at a less hindered position.[5]

  • Reaction Conditions: Temperature, solvent polarity, and reaction time can be tuned to favor either kinetically or thermodynamically controlled products.

  • Protecting/Blocking Groups: The 2-hydroxy group can interfere with many reactions. Protecting it (e.g., as a methoxy or benzyloxy ether) can prevent side reactions and alter the electronic properties of the ring to favor a specific outcome.

  • Directed Metalation: Using a directing group can achieve substitution at a specific position via an organometallic intermediate.[6] For this molecule, the pyridinolate and the -CF3 group will have competing directing effects.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the C5-bromo position.

Problem: Low yield, catalyst deactivation, or side reactions during cross-coupling.

The primary cause of issues in cross-coupling reactions with this substrate is often the acidic 2-hydroxy group, which can react with the base or poison the palladium catalyst.

Troubleshooting Flowchart

G start Low Yield in Suzuki or Buchwald-Hartwig Coupling? protect_oh Is the 2-OH group protected? start->protect_oh do_protection ACTION: Protect OH group (e.g., as -OMe, -OBn). protect_oh->do_protection No screen_conditions Protected substrate shows low yield. protect_oh->screen_conditions Yes do_protection->start Retry with Protected Substrate screen_base ACTION: Screen bases. (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) screen_conditions->screen_base screen_ligand ACTION: Screen phosphine ligands. (e.g., SPhos, XPhos, RuPhos for Buchwald; SPhos, tBu₃P for Suzuki) screen_base->screen_ligand screen_solvent ACTION: Screen solvents. (e.g., Dioxane, Toluene, THF, DME) screen_ligand->screen_solvent success Reaction Optimized screen_solvent->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Data Presentation: Example Conditions for Method Screening

The following tables provide starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Example Suzuki-Miyaura Coupling Conditions Screening

Entry Pd Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C)
1 Pd(OAc)₂ (2) SPhos (4) K₂CO₃ (2) Toluene/H₂O 100
2 Pd₂(dba)₃ (2) P(t-Bu)₃ (4) K₃PO₄ (2) 1,4-Dioxane 100

| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DME/H₂O | 90 |

Table 2: Example Buchwald-Hartwig Amination Conditions Screening

Entry Pd Pre-catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C)
1 Pd₂(dba)₃ (2) RuPhos (4) NaOt-Bu (1.2) Toluene 110
2 G3-XPhos (2) - LHMDS (1.2) THF 70

| 3 | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2) | 1,4-Dioxane | 110 |

Experimental Protocols

Protocol 1: Protection of the 2-Hydroxy Group (O-Methylation)

  • Suspend this compound (1.0 equiv.) in acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Add methyl iodide (CH₃I, 1.2 equiv.) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours or until TLC indicates complete consumption of the starting material.

  • Filter off the solid K₂CO₃ and evaporate the solvent under reduced pressure.

  • Purify the crude product (5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine) by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add the protected 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired coupled product.

Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)

This section addresses challenges with substituting the C5-bromo group with a nucleophile.

Problem: No reaction or low conversion when attempting SNAr at the C5 position.

The reaction is facilitated by the electron-withdrawing -CF3 group and the pyridine nitrogen, which stabilize the intermediate Meisenheimer complex.[7][8] However, failure can occur if the nucleophile is not strong enough or if it preferentially reacts with the acidic 2-hydroxy proton.

SNAr Mechanistic Pathway and Substituent Effects

G sub Substrate 5-Br-2-OH-3-CF₃-Pyridine meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer + Nucleophile (Nu⁻) (Addition Step) product Product 5-Nu-2-OH-3-CF₃-Pyridine meisenheimer->product - Bromide (Br⁻) (Elimination Step) cf3 -CF₃ group at C3 (Inductive Stabilization) meisenheimer->cf3 nitrogen Pyridine Nitrogen (Resonance Stabilization) meisenheimer->nitrogen

Caption: SNAr mechanism highlighting key stabilizing factors.

Troubleshooting Common SNAr Issues

Table 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Symptom Possible Cause Suggested Solution
No Reaction 1. Nucleophile is deprotonating the 2-OH group instead of attacking C5. 2. Nucleophile is not strong enough. 3. Insufficient thermal energy. 1. Use ≥2 equivalents of base/nucleophile. 2. Protect the 2-OH group prior to reaction. 3. Switch to a stronger nucleophile. 4. Increase the reaction temperature (use a high-boiling solvent like DMSO or DMF).

| Low Yield | Incomplete reaction or competing side reactions. | Increase reaction time and/or temperature. Ensure anhydrous conditions to prevent hydrolysis side reactions. |

Experimental Protocols

Protocol 3: General Procedure for SNAr

  • Dissolve the protected 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO, DMF).

  • Add the nucleophile (e.g., sodium methoxide, potassium cyanide, 1.2-1.5 equiv.).

  • Heat the reaction mixture to the required temperature (can range from 80 °C to 150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into ice water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

Troubleshooting Guide 3: Directed Ortho-Metalation (DoM)

This section covers the regioselective deprotonation of the pyridine ring to introduce electrophiles.

Problem: A mixture of C4 and C6 substituted products is obtained after metalation and quenching with an electrophile.

After deprotonation of the 2-OH group, the resulting pyridinolate is a powerful directing group. However, its influence competes with the electronic activation from the -CF3 group and the intrinsic reactivity of the pyridine ring.

Logical Relationship: Competing Directing Effects in Lithiation

G start Deprotonation of 2-OH with Strong Base (e.g., LDA) path_c4 Pathway A: C4 Lithiation start->path_c4 path_c6 Pathway B: C6 Lithiation start->path_c6 reason_c4 Favored by: -CF₃ inductive effect (acidifies C4-H) path_c4->reason_c4 product_c4 C4-Substituted Product path_c4->product_c4 + Electrophile (E⁺) reason_c6 Favored by: Coordination of Li⁺ to Pyridine Nitrogen path_c6->reason_c6 product_c6 C6-Substituted Product path_c6->product_c6 + Electrophile (E⁺)

Caption: Competing pathways in the directed metalation of the substrate.

Troubleshooting Regioselectivity in DoM

Table 4: Strategies to Influence Regioselectivity of Metalation

Factor To Favor C4-Lithiation To Favor C6-Lithiation Rationale
Base Use a less coordinating base like LiTMP (Lithium tetramethylpiperidide). Use a more coordinating base like LDA or n-BuLi/TMEDA. C6-lithiation relies on pre-coordination of the lithium base with the ring nitrogen.[9] Hindered bases may favor the more acidic C4 proton.
Solvent Use a non-coordinating solvent like hexanes or toluene. Use a coordinating solvent like THF or Et₂O. Coordinating solvents stabilize the base-nitrogen complex, favoring C6 deprotonation.

| Temperature | Potentially lower temperatures (kinetic control). | Potentially higher temperatures (thermodynamic control). | The relative stability of the C4-Li vs C6-Li intermediate can be temperature-dependent. This must be determined empirically. |

Experimental Protocols

Protocol 4: General Procedure for Directed Ortho-Metalation (DoM)

  • Dissolve the substrate (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of the lithium amide base (e.g., LDA, 1.1 equiv.) to the cooled pyridine solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., TMSCl, DMF, I₂, 1.2 equiv.) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.

References

troubleshooting failed reactions of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?

A1: Low or no yield in Suzuki-Miyaura coupling reactions with this substrate can be attributed to several factors, often related to its unique structural features: the 2-hydroxypyridine tautomerism, the electron-withdrawing trifluoromethyl group, and potential catalyst inhibition.

  • Tautomerism: this compound exists in equilibrium with its 2-pyridone tautomer. The pyridone form can complicate the catalytic cycle, and the acidic proton of the hydroxyl group can react with organometallic reagents or the base.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction.

  • Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the starting material are common side reactions that consume starting materials and reduce the yield of the desired product.[1][2]

Q2: I am observing significant byproduct formation in my cross-coupling reactions. What are the likely side products and how can I minimize them?

A2: The most common byproducts are the result of protodeboronation and hydrodehalogenation.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by strong bases and high temperatures.[1][3][4][5][6] To minimize this, consider using a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaOtBu), lower reaction temperatures, and a shorter reaction time.

  • Hydrodehalogenation: This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom. This can be catalyzed by the palladium catalyst, especially in the presence of a hydride source.[2] Using a well-defined Pd(II) precatalyst and appropriate ligand can sometimes suppress this side reaction.

Q3: How does the trifluoromethyl group affect the reactivity of this compound?

A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which has a significant impact on the reactivity of the pyridine ring. It makes the pyridine ring more electron-deficient, which can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. This electron deficiency can also affect the acidity of the 2-hydroxy group and the position of the tautomeric equilibrium.

Q4: Should I protect the 2-hydroxy group before attempting cross-coupling reactions?

A4: Protecting the 2-hydroxy group can be a beneficial strategy to prevent the complications arising from the acidic proton and tautomerism. Methylation to form 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a common approach. This removes the acidic proton and locks the molecule in the pyridine form, which can lead to more consistent and higher yields in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Failed Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Low to no formation of the desired coupled product.

  • Recovery of starting material.

  • Presence of debrominated starting material.

  • Presence of the protodeboronated arene from the boronic acid.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Catalyst) start->check_reagents optimize_base Optimize Base (Try milder bases like K2CO3, Cs2CO3) check_reagents->optimize_base optimize_ligand Optimize Ligand (Screen electron-rich, bulky phosphine ligands) optimize_base->optimize_ligand optimize_solvent Optimize Solvent (Ensure solubility, consider dioxane/water mixtures) optimize_ligand->optimize_solvent protecting_group Consider Protecting Group (e.g., O-methylation) optimize_solvent->protecting_group monitor_reaction Monitor Reaction Progress (TLC, LC-MS) protecting_group->monitor_reaction success Successful Coupling monitor_reaction->success

Troubleshooting Suzuki Coupling

Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions

ParameterCondition A (Failed/Low Yield)Condition B (Optimized/Improved Yield)Rationale for Improvement
Base NaOtBu (strong)K₃PO₄ or Cs₂CO₃ (milder)Reduces protodeboronation of the boronic acid.[1][4]
Ligand PPh₃ (less electron-rich)XPhos, SPhos, or RuPhos (electron-rich, bulky)Promotes oxidative addition and stabilizes the catalyst.
Solvent TolueneDioxane/H₂O (e.g., 4:1)Improves solubility of reagents and base.
Temperature > 100 °C80-90 °CMinimizes side reactions like debromination.[2]
Protecting Group None (free -OH)O-MethylPrevents interference from the acidic proton and tautomerism.
Issue 2: Failed Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of the starting material.

  • Formation of hydrodehalogenated byproduct.

  • Decomposition of the starting material or product.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low/No Yield in Buchwald-Hartwig Amination check_reagents Verify Reagent Purity (Aryl Halide, Amine, Base, Catalyst) start->check_reagents optimize_base Optimize Base (Consider weaker bases for sensitive substrates) check_reagents->optimize_base optimize_ligand Optimize Ligand (Screen ligands like BINAP, Xantphos) optimize_base->optimize_ligand optimize_temp Optimize Temperature (Lower temperature to reduce decomposition) optimize_ligand->optimize_temp protecting_group Consider O-Methylation (Improves stability and reactivity) optimize_temp->protecting_group monitor_reaction Monitor Reaction by LC-MS protecting_group->monitor_reaction success Successful Amination monitor_reaction->success

Troubleshooting Buchwald-Hartwig Amination

Quantitative Data Summary: Buchwald-Hartwig Amination Conditions

ParameterCondition C (Failed/Low Yield)Condition D (Optimized/Improved Yield)Rationale for Improvement
Base LHMDS (very strong)NaOtBu or K₂CO₃Milder bases can prevent substrate/product decomposition.
Ligand dppfBINAP, Xantphos, or a Buchwald ligandLigand choice is crucial for C-N bond formation and catalyst stability.[7]
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ or a pre-catalystPre-catalysts can offer better activity and reproducibility.
Solvent DMFToluene or DioxaneDMF can sometimes interfere with the catalytic cycle.
Temperature > 110 °C90-100 °CReduces the likelihood of thermal decomposition.

Experimental Protocols

Protocol 1: O-Methylation of this compound

This protocol describes the protection of the hydroxyl group as a methyl ether, which can improve the success rate of subsequent cross-coupling reactions.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.

Protocol 2: Optimized Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

This protocol provides a starting point for the Suzuki-Miyaura coupling of the O-methylated substrate.

Materials:

  • 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube, add 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

G cluster_synthesis Drug Discovery Workflow start Target Identification building_block 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine start->building_block synthesis Synthesis of Derivatives (e.g., Suzuki, Buchwald-Hartwig) building_block->synthesis screening Biological Screening synthesis->screening lead_opt Lead Optimization screening->lead_opt candidate Drug Candidate lead_opt->candidate

Drug Discovery Workflow

This technical support center provides a foundation for troubleshooting common issues encountered during the use of this compound in organic synthesis. For further assistance, please consult the relevant literature and consider a systematic optimization of your reaction conditions.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, find answers to frequently asked questions, and access detailed protocols for optimizing this powerful C-N bond-forming reaction.

Troubleshooting Guide

This section addresses specific problems you might encounter during your Buchwald-Hartwig amination experiments. A systematic approach to troubleshooting is often the most effective.

Problem 1: Low or No Product Yield

This is one of the most common issues. The underlying cause can often be traced back to one or more key reaction parameters.

Initial Checks:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (Argon or Nitrogen).[1]

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents. Water and other impurities can deactivate the catalyst.[1][2]

Systematic Troubleshooting Workflow:

G cluster_catalyst Catalyst Issues cluster_base Base Issues start Low/No Yield reagents Verify Reagent Quality & Inert Conditions start->reagents catalyst Check Catalyst System (Pre-catalyst & Ligand) base Evaluate Base catalyst->base If no improvement catalyst_poison Catalyst Poisoning? (e.g., Heteroaryl Substrate) catalyst->catalyst_poison catalyst_decomp Catalyst Decomposition? (Formation of Pd Black) catalyst->catalyst_decomp solvent Assess Solvent base->solvent If no improvement base_strength Base too weak/strong? base->base_strength base_solubility Insoluble Base? base->base_solubility temp Optimize Temperature solvent->temp If no improvement success Improved Yield temp->success Optimization Complete reagents->catalyst If no improvement G pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)(L)-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + HNR'R'' + Base amido_complex Ar-Pd(II)(L)-NR'R'' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product G reaction_outcome Reaction Outcome (Yield, Purity) catalyst Catalyst/Ligand catalyst->reaction_outcome base Base catalyst->base base->reaction_outcome solvent Solvent base->solvent solvent->reaction_outcome temperature Temperature solvent->temperature temperature->reaction_outcome substrates Substrates (Aryl Halide, Amine) substrates->catalyst influences choice of substrates->base influences choice of (functional group tolerance)

References

preventing decomposition of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the known or likely decomposition pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several potential decomposition routes can be inferred. These include photodegradation, hydrolysis, and oxidation. The pyridine ring, particularly with its electron-withdrawing trifluoromethyl group, may be susceptible to nucleophilic attack, while the 2-hydroxy group can undergo oxidation.[1][2] The bromo-substituent may also be subject to hydrolysis under certain conditions.[3]

Q3: How can I tell if my sample of this compound has started to decompose?

A3: Visual inspection may reveal discoloration (e.g., yellowing or browning) or changes in the physical state of the compound. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities or a decrease in the purity of the main compound.

Q4: Are there any chemicals that are incompatible with this compound during storage?

A4: Yes, it is crucial to avoid storing this compound with strong oxidizing agents, strong bases, and highly reactive metals.[4][5] Cross-contamination should be avoided by not storing it in close proximity to other reactive chemicals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown) Exposure to light (photodegradation) or air (oxidation).Store the compound in an amber or opaque container to protect it from light. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Clumping or changing texture of the powder Absorption of moisture from the atmosphere.Ensure the container is tightly sealed. Store in a desiccator or a controlled low-humidity environment.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Decomposition of the compound into one or more degradation products.Review storage conditions. If decomposition is suspected, a forced degradation study can help identify potential degradants.[1][6][7]
Inconsistent experimental results using the compound Partial decomposition leading to lower purity and the presence of interfering byproducts.Re-analyze the purity of the compound using a validated analytical method. If purity is compromised, it is recommended to use a fresh, uncompromised batch of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Short-Term Storage (Weeks) Long-Term Storage (Months to Years)
Temperature Room Temperature (controlled, ~20-25°C)Refrigerated (2-8°C)
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)
Light Protected from direct light (amber vial)Stored in the dark (opaque container)
Humidity Dry environmentDesiccated or low humidity

Table 2: Potential Chemical Incompatibilities

Incompatible Class Examples Potential Hazard
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesExothermic reaction, potential for fire or explosion.
Strong Bases Sodium Hydroxide, Potassium HydroxideMay promote hydrolysis or other degradation pathways.
Reactive Metals Sodium, Potassium, MagnesiumMay initiate vigorous or explosive reactions.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.[4][8][9][10]

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Equipment:

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • HPLC-grade buffers (e.g., phosphate, acetate)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

3. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of the main compound (e.g., 270 nm).

  • Injection Volume: 10 µL

4. Forced Degradation Study: [1][6][11] To generate potential degradation products and demonstrate the specificity of the method, subject the compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

5. Method Validation: Validate the developed method according to ICH guidelines for parameters including:

  • Specificity

  • Linearity

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualizations

Hypothesized Decomposition Pathways A This compound B Oxidation A->B Air/Oxidizing Agents C Hydrolysis A->C Moisture/pH Extremes D Photodegradation A->D UV/Visible Light E Oxidized Pyridine Derivatives B->E F Debrominated/Hydroxylated Pyridines C->F G Ring-Opened Products D->G

Caption: Hypothesized decomposition pathways for this compound.

Experimental Workflow for Stability Testing A Obtain Compound Sample B Develop HPLC Method A->B C Perform Forced Degradation Study B->C D Validate Stability-Indicating Method C->D E Store Samples under Controlled Conditions D->E F Analyze Samples at Time Points E->F G Evaluate Data and Determine Shelf-Life F->G

Caption: General experimental workflow for stability testing.

Troubleshooting Logic for Compound Decomposition A Decomposition Suspected? B Visual Inspection (Color Change?) A->B Yes F Implement Corrective Actions A->F No C Analytical Testing (HPLC Purity Check) B->C Yes D Review Storage Conditions B->D No C->D Impurity Detected E Isolate and Identify Degradants D->E Conditions Inadequate E->F

Caption: A troubleshooting flowchart for suspected compound decomposition.

References

Validation & Comparative

Spectroscopic Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine and a Comparative Study with Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of key trifluoromethyl-substituted pyridinol derivatives provides valuable insights for researchers in drug discovery and chemical synthesis. This guide offers a comparative analysis of the spectral features of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine and two closely related analogues: its parent compound, 2-hydroxy-3-(trifluoromethyl)pyridine, and its 2-dehydroxy counterpart, 5-Bromo-2-(trifluoromethyl)pyridine.

Comparative Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the comparative compounds. This data serves as a benchmark for predicting the spectral characteristics of this compound.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
2-hydroxy-3-(trifluoromethyl)pyridine 13.25 (brs, 1H), 7.88 (d, J = 6.9 Hz, 1H), 7.65 (d, J = 5.6 Hz, 1H), 6.34 (dd, J = 6.9, 5.5 Hz, 1H)
5-Bromo-2-(trifluoromethyl)pyridine 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppm, (Quartet Coupling to ¹⁹F, JCF Hz)
2-hydroxy-3-(trifluoromethyl)pyridine 161, 140.7 (q, JCF = 4.9 Hz), 139.2, 122.7 (q, JCF = 271.3 Hz), 120.4 (q, JCF = 31.4 Hz), 105.6
5-Bromo-2-(trifluoromethyl)pyridine 149.9 (q), 148.8, 141.5, 124.2 (q), 122.0, 119.3 (q)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
This compound C₆H₃BrF₃NO241.99Predicted [M+H]⁺: 241.9423
2-hydroxy-3-(trifluoromethyl)pyridine C₆H₄F₃NO163.10[M]⁺: 163
5-Bromo-2-(trifluoromethyl)pyridine C₆H₃BrF₃N225.99[M]⁺: 226, 228 (approx. 1:1 ratio)

Experimental Protocols

The data presented for the comparative compounds were obtained using standard NMR and mass spectrometry techniques. The following are representative experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, the solvent peak is often used as a reference.

Mass Spectrometry (MS):

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). In the case of compounds containing bromine, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Structure-Spectra Relationship

The chemical structure of these pyridine derivatives directly influences their spectral data. The electron-withdrawing trifluoromethyl group and the bromine atom significantly affect the chemical shifts of the protons and carbons in the pyridine ring.

G Structure-Spectra Correlation for Substituted Pyridines cluster_structure Chemical Structure cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry A This compound B ¹H NMR: - Aromatic protons shifted downfield - NH proton signal present A->B Proton Environment C ¹³C NMR: - CF₃ carbon shows quartet splitting - Carbonyl carbon of pyridinone tautomer A->C Carbon Skeleton D Mass Spectrum: - Molecular ion peak [M]⁺ - Isotopic pattern for Bromine ([M]⁺ and [M+2]⁺) A->D Molecular Mass & Isotopic Composition

Caption: Logical relationship between the chemical structure and its characteristic NMR and Mass Spectrometry data.

comparing the reactivity of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine with other bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine with other bromopyridines in common organic cross-coupling reactions and nucleophilic aromatic substitutions. The unique substitution pattern of this compound, featuring a bromine atom, a hydroxyl (or pyridinone) group, and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile that is crucial for its application in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Understanding the Reactivity Profile

The reactivity of this compound is governed by a combination of electronic and steric factors, as well as its tautomeric nature.

  • Electronic Effects : The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly influences the electron density of the pyridine ring.[1] This electronic deficit enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2]

  • Steric Hindrance : The substituent at the 3-position can sterically hinder reactions at the adjacent 2- and 4-positions. However, with the bromine at the 5-position, the primary steric influence of the trifluoromethyl group would be on reactions involving the 4-position.[3]

  • Tautomerism : 2-Hydroxypyridines exist in equilibrium with their pyridin-2-one tautomer.[4] This equilibrium can be influenced by the solvent, pH, and temperature, and the reactivity of the two tautomers can differ significantly. The pyridin-2-one form has a more localized electronic structure, which can affect its aromaticity and participation in certain reactions.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of bromopyridines in these reactions is highly dependent on the position of the bromine atom and the nature of other substituents on the ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The general order of reactivity for simple bromopyridines in Suzuki coupling is typically 2-bromopyridine > 4-bromopyridine > 3-bromopyridine, although this can be influenced by the specific reaction conditions and coupling partners.

For this compound, the strong electron-withdrawing effect of the -CF₃ group is expected to enhance its reactivity in the oxidative addition step, a key step in the catalytic cycle.[1] This enhanced reactivity can lead to higher yields and milder reaction conditions compared to unsubstituted bromopyridines.

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Various Bromopyridines

BromopyridineCoupling PartnerCatalyst SystemBaseSolventYield (%)
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85
4-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90

Note: Data is compiled from various sources for illustrative purposes and may not represent directly comparable experiments.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the reaction is complete, as monitored by TLC or LC-MS.[5] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Bromopyridine, Boronic Acid, Base Degas Degas & Purge with Inert Gas Reactants->Degas Catalyst Palladium Catalyst Catalyst->Degas Solvent Solvent Solvent->Degas Heat Heat (80-100 °C) Degas->Heat Quench Quench Heat->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Coupled Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[6] The reactivity of bromopyridines in this reaction is also influenced by electronic factors. The electron-deficient nature of the pyridine ring in this compound should facilitate the amination reaction.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

BromopyridineAmineCatalyst/LigandBaseSolventTemperature (°C)
2-BromopyridinesVolatile aminesPd(OAc)₂/dpppNaOt-BuToluene80
3-BromopyridineMorpholinePd₂(dba)₃/BINAPNaOt-BuToluene100
5-Bromo-2-chloro-3-fluoropyridineSecondary amines/AnilinesPd₂(dba)₃/XantphosBaseTolueneVaries

Note: Data is compiled from various sources for illustrative purposes and may not represent directly comparable experiments.[6][7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the bromopyridine (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) are combined in an anhydrous solvent (e.g., toluene).[5] The reaction mixture is heated with vigorous stirring at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated, and the product is purified by chromatography.[5]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')(L_n)]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product Aryl_Bromide Ar-Br Aryl_Bromide->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes this compound a good candidate for nucleophilic aromatic substitution (SₙAr). In pyridines, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[8]

In the case of this compound, the bromine at the 5-position is not at an activated site for SₙAr. However, other leaving groups at the 2-, 4-, or 6-positions would be highly susceptible to displacement by nucleophiles. The reactivity in SₙAr is generally enhanced by the presence of strong electron-withdrawing groups.[9] Therefore, a related compound with a leaving group at an activated position and the trifluoromethyl group would be expected to be highly reactive towards nucleophiles.

Conclusion

This compound exhibits a unique reactivity profile shaped by the interplay of its substituents. The strong electron-withdrawing trifluoromethyl group is expected to enhance its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, compared to less substituted bromopyridines. The 2-hydroxy group, existing in tautomeric equilibrium with the pyridin-2-one form, can also influence the electronic properties and reaction outcomes. While direct comparative data is limited, the principles of physical organic chemistry provide a strong framework for predicting and understanding the reactivity of this versatile building block in the synthesis of complex organic molecules. Researchers are encouraged to consider these factors when designing synthetic routes involving this compound and to optimize reaction conditions for specific applications.

References

Unveiling the Biological Potential: A Comparative Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a prominent position due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine and its derivatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in this promising area.

The core structure, this compound, serves as a versatile building block for the synthesis of a wide array of derivatives.[1] The presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group imparts unique electronic properties and allows for diverse chemical modifications, leading to compounds with significant potential in anticancer and antimicrobial applications.[1][2]

Anticancer Activity: A Tale of Potent Inhibition

Derivatives of the trifluoromethylpyridine and pyrimidine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in regulating cell division and death.[3][4] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of various trifluoromethylpyrimidine derivatives, highlighting their potency against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung Carcinoma)0.35[3]
MCF-7 (Breast Adenocarcinoma)3.24[3]
PC-3 (Prostate Adenocarcinoma)5.12[3]
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Amelanotic Melanoma)24.4[6]
A375 (Melanotic Melanoma)25.4[6]
TP6 1,2,4-triazole-pyridine hybridB16F10 (Murine Melanoma)41.12

Note: Lower IC50 values indicate higher potency.

EGFR Inhibition Signaling Pathway

The inhibition of the EGFR signaling pathway is a key mechanism for the anticancer activity of many trifluoromethylpyrimidine derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[4][] The primary pathways activated by EGFR include the RAS-RAF-MAPK pathway and the PI3K/AKT pathway.[4] EGFR inhibitors compete with ATP for binding to the kinase domain, thereby blocking its activity and halting these downstream signals.[]

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation Derivative Trifluoromethylpyrimidine Derivative Derivative->EGFR Inhibits ATP ATP ATP->EGFR RAS_RAF_MAPK RAS-RAF-MAPK Pathway P->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Proliferation RAS_RAF_MAPK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: EGFR Inhibition by Trifluoromethylpyrimidine Derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial activities against a range of bacterial and fungal pathogens. The inclusion of bromine and trifluoromethyl groups on the pyridine ring appears to contribute to their efficacy.

Comparative Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values for a bromo and trifluoromethyl substituted pyrazole derivative, demonstrating its potent antibacterial activity. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDBacterial StrainMIC (µg/mL)Reference
25 Staphylococcus aureus (MRSA)0.78[7]
Staphylococcus epidermidis1.56[7]
Enterococcus faecium0.78[7]

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

Workflow:

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of the test compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570 nm using a plate reader G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A control group with no compound is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Workflow:

MIC_Workflow A 1. Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate B 2. Inoculate each well with a standardized suspension of the test microorganism A->B C 3. Include positive (microorganism only) and negative (broth only) controls B->C D 4. Incubate the plate at an appropriate temperature for 18-24 hours C->D E 5. Visually inspect the wells for turbidity (bacterial growth) D->E F 6. The MIC is the lowest concentration of the compound that inhibits visible growth E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Steps:

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized concentration of the test microorganism.

  • Controls: A positive control (containing the microorganism and broth without the compound) and a negative control (containing only broth) are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: After incubation, the wells are examined for visible signs of microbial growth (turbidity). The lowest concentration of the compound that prevents visible growth is recorded as the MIC.[9]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer and antimicrobial activities, with clear structure-activity relationships beginning to emerge. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to build upon, facilitating the design and evaluation of new, more effective derivatives. Further investigation into the synthesis of a broader range of analogs and a deeper exploration of their mechanisms of action are warranted to fully unlock the therapeutic potential of this versatile chemical class.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's three-dimensional structure is paramount for predicting its behavior, designing new derivatives, and ensuring its efficacy and safety. This guide provides a comparative overview of key analytical techniques for elucidating the structure of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative of interest in medicinal chemistry.

While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases as of our latest search, this guide will explore the principles of X-ray crystallography using a closely related analogue. Furthermore, we will compare this powerful technique with other widely used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for which data on the target compound and its analogues are available.

At a Glance: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample StateThroughputKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingCrystalline SolidLowUnambiguous determination of absolute structureRequires high-quality single crystals
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), stereochemistrySolution or SolidHighExcellent for determining solution-state structure and dynamicsCan be complex to interpret for large molecules
IR Spectroscopy Presence of functional groups, information on bond vibrationsSolid, Liquid, GasHighFast and non-destructiveProvides limited information on overall molecular structure
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsGas (after ionization)HighExtremely sensitive, provides molecular formulaDoes not provide information on 3D structure or connectivity

X-ray Crystal Structure Analysis: The Gold Standard for 3D Structure

Single-crystal X-ray diffraction provides the most definitive and detailed picture of a molecule's structure in the solid state. By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, scientists can calculate the electron density distribution within the crystal and thereby determine the precise position of each atom.

While the crystal structure of this compound is not available, we can examine the published structure of a similar compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine , to understand the type of data obtained.

Representative Crystal Structure Data for a Halogenated Pyridine Derivative
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 5.432 Å, c = 20.345 Å
α = 90°, β = 98.76°, γ = 90°
Volume 1100.1 ų
Z (Molecules per unit cell) 4
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial model of the molecule. This model is then refined to best fit the experimental data.

experimental_workflow_xray cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output start Target Compound crystal_growth Crystal Growth start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure 3D Crystal Structure structure_refinement->final_structure experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_output Output start Target Compound dissolution Dissolution in Deuterated Solvent start->dissolution acquisition NMR Data Acquisition (FID) dissolution->acquisition processing Fourier Transform & Processing acquisition->processing spectrum NMR Spectrum processing->spectrum experimental_workflow_ir cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_output Output start Target Compound prep Sample Preparation (e.g., KBr pellet) start->prep acquisition IR Radiation Exposure & Detection prep->acquisition spectrum IR Spectrum acquisition->spectrum

comparative study of catalysts for cross-coupling with 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

For researchers and professionals in drug development and organic synthesis, the functionalization of complex heterocyclic scaffolds is a critical endeavor. The molecule this compound is a valuable building block, and its derivatization via cross-coupling reactions opens avenues to novel chemical entities. The efficiency of such transformations is highly dependent on the chosen catalytic system.

This guide provides a comparative analysis of various catalysts for common cross-coupling reactions involving this compound. While direct comparative studies on this exact substrate are limited in published literature, this document draws upon extensive data from structurally analogous bromopyridine derivatives to offer a robust framework for catalyst selection and reaction optimization. The primary focus is on palladium-based systems, which are widely employed for their versatility and effectiveness.[1][2] Nickel-based catalysts are also discussed as a cost-effective alternative.[3]

General Experimental Workflow

The cross-coupling process, regardless of the specific reaction type, follows a general workflow. This involves the careful preparation of reagents, assembly of the reaction under an inert atmosphere, the reaction itself, and subsequent workup and purification.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Substrate, Coupling Partner, & Base setup_vessel Add Solids to Dry Reaction Vessel prep_reagents->setup_vessel prep_catalyst Prepare Catalyst & Ligand prep_catalyst->setup_vessel setup_inert Establish Inert Atmosphere (e.g., Argon, Nitrogen) setup_vessel->setup_inert setup_solvent Add Degassed Solvent(s) setup_inert->setup_solvent setup_heat Heat to Desired Temperature setup_solvent->setup_heat workup_cool Cool to Room Temperature setup_heat->workup_cool Monitor by TLC/LC-MS workup_quench Quench Reaction (e.g., with water) workup_cool->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_purify Purify by Column Chromatography workup_extract->workup_purify end end workup_purify->end Characterize Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organohalide.[3] For electron-rich and potentially coordinating substrates like the target pyridine, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often enhance catalytic activity.[1][4]

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldReference(s)
Pd(PPh₃)₄PPh₃K₃PO₄ or K₂CO₃1,4-Dioxane/H₂O85-95Good to Excellent[5]
Pd(OAc)₂SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110High[3][6]
PdCl₂(dppf)dppfK₂CO₃ or Cs₂CO₃DME or Dioxane80-90High[7]
Pd-PEPPSI-IPrIPr (NHC)K₂CO₃THF60-80Good to High
NiBr₂ (ligand-free)NoneK₃PO₄1,4-Dioxane120High[3]

Yields are based on studies of structurally similar aminobromopyridines and other aryl bromides. Optimization for this compound is recommended.

Catalyst Performance Comparison for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for constructing C-N bonds.[8][9] The reaction's success often hinges on the use of sterically hindered and electron-rich phosphine ligands that facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.[8]

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)ApplicationReference(s)
Pd₂(dba)₃BINAPNaOtBuToluene80-100General Amines[10]
Pd₂(dba)₃P(tBu)₃NaOtBuTolueneRefluxGeneral Amines[11]
RuPhos PrecatalystRuPhosLiHMDSDioxane or TolueneRT-100Secondary Amines[11]
BrettPhos PrecatalystBrettPhosLiHMDSDioxane or TolueneRT-100Primary Amines[11]
Xantphos-based PrecatalystXantphosCs₂CO₃Dioxane100General Amines/Amides[11]

LiHMDS (Lithium bis(trimethylsilyl)amide) is a strong, non-nucleophilic base often effective for these couplings.[11]

Catalyst Performance Comparison for Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[12] It is typically catalyzed by a palladium complex with a copper(I) co-catalyst, although copper-free methods have been developed.[10][12][13]

CatalystCo-catalystBaseSolventTemperature (°C)Typical YieldReference(s)
Pd(PPh₃)₄CuIEt₃N or i-Pr₂NHTHF or DMFRT-80Good[10][14]
PdCl₂(PPh₃)₂CuIEt₃NTHF/Et₃NRT-80Good[10]
[DTBNpP]Pd(crotyl)ClNone (Copper-free)Various aminesVariousRoom TempHigh[15]

Experimental Protocols

The following are generalized protocols adapted from procedures for structurally similar substrates.[3][10][11] They serve as a robust starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio).[5]

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[10]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[10]

  • Workup: After cooling, quench the reaction carefully with water and extract with an organic solvent. The combined organic layers are dried, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography.

General Protocol for Sonogashira Coupling
  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[10]

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[10]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).[10]

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent. The organic layer is dried over anhydrous sulfate, filtered, and concentrated.

  • Purification: The crude residue is purified by column chromatography.

Conclusion

The selection of an optimal catalyst for the cross-coupling of this compound is a critical parameter for success. For Suzuki-Miyaura reactions, traditional catalysts like Pd(PPh₃)₄ are effective, but modern systems utilizing bulky phosphine ligands (e.g., SPhos) or NHC ligands can offer improved yields and broader substrate scope. For C-N bond formation via Buchwald-Hartwig amination, catalyst systems with sterically hindered ligands such as BINAP, RuPhos, or BrettPhos are highly recommended.[11] For Sonogashira couplings, the standard Pd(PPh₃)₄/CuI system is reliable, with copper-free alternatives offering milder conditions.[10][15] The provided protocols and comparative data, derived from analogous systems, offer a strong foundation for developing efficient and high-yielding cross-coupling methodologies for this valuable synthetic intermediate.

References

A Comparative Guide to Validating the Purity of Synthesized 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical sciences. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a key building block in the development of novel therapeutic agents and agrochemicals. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for ensuring the quality and integrity of this critical research compound.

Introduction to Purity Validation

This compound is a substituted pyridine derivative whose utility in synthesis is directly dependent on its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to ambiguous biological results, reduced reaction yields, and complications in downstream applications. Therefore, a multi-faceted analytical approach is essential for the unambiguous confirmation of its structure and the quantification of its purity.

This guide will focus on the most effective techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. We will also compare the purity of the target compound with its chloro and iodo analogs to provide a broader context for quality assessment.

Comparative Analysis of Purity

The purity of this compound is typically expected to be high, often exceeding 98%. The following table summarizes the purity data for the target compound and its common halogenated analogs, as determined by High-Performance Liquid Chromatography (HPLC).

CompoundHalogen SubstituentTypical Purity (%)
This compound Bromo≥ 98%
5-Chloro-2-hydroxy-3-(trifluoromethyl)pyridineChloro≥ 98%
5-Iodo-2-hydroxy-3-(trifluoromethyl)pyridineIodo≥ 98%

Note: Purity values are based on commercially available standards and may vary between synthesis batches.

Experimental Protocols for Purity Validation

Robust and validated analytical methods are crucial for obtaining reliable purity data. Below are detailed protocols for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound from its impurities. A reversed-phase method is typically employed for polar compounds like the target molecule.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    • Start with 10% acetonitrile and hold for 2 minutes.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to 10% acetonitrile over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for identifying and quantifying volatile impurities that may be present in the synthesized product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis: The mass spectrum of the main peak should be consistent with the structure of this compound. Impurities can be identified by comparing their mass spectra to library databases and quantified by their peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthesized compounds. Both ¹H and ¹⁹F NMR are particularly informative for this molecule.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional proton NMR spectrum.

  • The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound.

  • Purity can be estimated by comparing the integrals of the signals corresponding to the compound with those of any observed impurities.

¹⁹F NMR Spectroscopy:

  • Acquire a proton-decoupled fluorine-19 NMR spectrum.

  • A single signal corresponding to the -CF₃ group is expected. The presence of other fluorine-containing impurities would be readily detected.

Quantitative NMR (qNMR): For a more accurate purity determination, a qNMR experiment can be performed by adding a certified internal standard with a known purity to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Br, F) in the compound, which can be compared to the theoretical values to confirm its empirical formula and assess its purity.

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in an oxygen atmosphere.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Halogens (Br, F) are typically determined by ion chromatography after combustion and absorption in a suitable solution.

Expected Results for C₆H₃BrF₃NO:

  • Carbon (C): 29.78%

  • Hydrogen (H): 1.25%

  • Nitrogen (N): 5.79%

  • Bromine (Br): 33.02%

  • Fluorine (F): 23.55%

  • Oxygen (O): 6.61% (by difference)

Significant deviations from these theoretical values may indicate the presence of impurities or residual solvent.

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_decision Final Assessment Synthesis Synthesized Product Initial_TLC Initial TLC/LC-MS Check Synthesis->Initial_TLC Crude Sample Purification Column Chromatography / Recrystallization Initial_TLC->Purification Proceed if promising HPLC HPLC Analysis (Purity %, Impurity Profile) Purification->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Purification->GC_MS NMR NMR Spectroscopy (¹H, ¹⁹F - Structure Confirmation) Purification->NMR Elemental Elemental Analysis (Empirical Formula) Purification->Elemental Purity_Check Purity ≥ 98%? HPLC->Purity_Check GC_MS->Purity_Check NMR->Purity_Check Elemental->Purity_Check Pass Meets Specification Purity_Check->Pass Yes Fail Further Purification / Re-synthesis Purity_Check->Fail No

Caption: Workflow for the purity validation of this compound.

Conclusion

The validation of synthesized this compound requires a combination of orthogonal analytical techniques. HPLC provides a robust method for quantifying purity and profiling non-volatile impurities. GC-MS is essential for identifying any residual volatile starting materials or byproducts. NMR spectroscopy serves as a powerful tool for unambiguous structure confirmation, while elemental analysis verifies the empirical formula. By employing these methods in a structured workflow, researchers can ensure the high quality and reliability of their synthesized compound, which is paramount for the integrity and success of their scientific endeavors.

Comparative Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its potential in developing novel therapeutics. The strategic placement of the bromine atom, hydroxyl group, and trifluoromethyl group on the pyridine ring provides a unique combination of steric and electronic properties, making it a valuable starting point for the design of targeted inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their potential as kinase inhibitors for anticancer therapy.

Data Presentation: Comparative Biological Activity

Position of ModificationType of SubstitutionPredicted Impact on ActivityRationale
C5-Position (Bromo group) Replacement with other halogens (Cl, I)VariableAlters lipophilicity and potential for halogen bonding.
Aryl or heteroaryl groups (via cross-coupling)Potential for significant increaseAllows for exploration of additional binding pockets and introduction of new pharmacophoric features.
Small alkyl or cycloalkyl groupsLikely to decrease activityMay disrupt key interactions or introduce steric hindrance.
C2-Position (Hydroxyl group) O-alkylation or O-arylationLikely to decrease activityThe hydroxyl group often acts as a key hydrogen bond donor or acceptor with the target protein. Masking this group would likely abolish this interaction.
Replacement with -NH2 or -SHMay retain or alter activityThese groups can also act as hydrogen bond donors/acceptors, but their different electronic and steric properties will influence binding.
C3-Position (Trifluoromethyl group) Replacement with other electron-withdrawing groups (-CN, -NO2)May retain activityThe electron-withdrawing nature of the trifluoromethyl group is often crucial for modulating the pKa of the pyridine ring and enhancing binding affinity.
Replacement with small alkyl groups (-CH3, -C2H5)Likely to decrease activityWould significantly alter the electronic properties of the scaffold.
C4 and C6-Positions Introduction of small substituentsVariableCan be used to fine-tune solubility, metabolic stability, and selectivity. The impact on potency will depend on the specific target and the nature of the substituent.

Experimental Protocols

The evaluation of this compound analogs as potential kinase inhibitors typically involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of such compounds.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., ERK2, AKT1)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • ATP (at a concentration close to the Km for the specific kinase)

  • Peptide or protein substrate specific for the kinase

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and the substrate in kinase buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves a two-step addition of reagents that first depletes the remaining ATP and then converts the generated ADP into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or cytostatic effect of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (solubilized in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compounds or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each compound concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualization

Signaling Pathway Diagram

G Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine Analog Inhibitor->RAF Inhibits Inhibitor->PI3K Inhibits

Caption: A simplified diagram of common kinase signaling pathways targeted in cancer therapy.

Experimental Workflow Diagram

G Workflow for Kinase Inhibitor Evaluation cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 5-Bromo-2-hydroxy-3- (trifluoromethyl)pyridine synthesis Analog Synthesis (e.g., Suzuki, Buchwald-Hartwig) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification invitro In Vitro Kinase Assay (Determine IC50) purification->invitro cell_based Cell-Based Proliferation Assay (Determine GI50) invitro->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity sar Structure-Activity Relationship Analysis selectivity->sar sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme invivo In Vivo Efficacy Studies adme->invivo lead Lead Candidate invivo->lead

Caption: A general workflow for the discovery and development of kinase inhibitors.

A Comparative Guide to the Synthetic Routes of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the preparation of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The comparison focuses on key metrics such as reaction yields, conditions, and starting materials, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Electrophilic BrominationRoute 2: Diazotization and Hydrolysis
Starting Material 2-Hydroxy-3-(trifluoromethyl)pyridine5-Bromo-3-(trifluoromethyl)pyridin-2-amine
Key Transformation Electrophilic Aromatic Substitution (Bromination)Diazotization followed by Hydrolysis
Reagents N-Bromosuccinimide (NBS), AcetonitrileSodium Nitrite, Sulfuric Acid, Water
Overall Yield ~85% (estimated for bromination step)Good (qualitative)
Number of Steps 22
Advantages High yielding final step, mild reaction conditions.Utilizes a commercially available starting material.
Disadvantages Synthesis of the initial starting material required.Diazonium intermediates can be unstable.

Logical Workflow of Synthetic Route Comparison

Comparison of Synthetic Routes to this compound cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Diazotization and Hydrolysis cluster_2 Comparison Metrics start1 2-Aminopyridine step1_1 Synthesis of 2-Hydroxy-3-(trifluoromethyl)pyridine start1->step1_1 step1_2 Bromination with NBS step1_1->step1_2 product1 This compound step1_2->product1 metrics Yield Reaction Conditions Starting Material Availability Safety start2 2-Amino-3-(trifluoromethyl)pyridine step2_1 Bromination start2->step2_1 intermediate2 5-Bromo-3-(trifluoromethyl)pyridin-2-amine step2_1->intermediate2 step2_2 Diazotization and Hydrolysis intermediate2->step2_2 product2 This compound step2_2->product2

Caption: Comparative workflow of the two synthetic routes.

Route 1: Electrophilic Bromination of 2-Hydroxy-3-(trifluoromethyl)pyridine

This route involves the synthesis of the precursor 2-hydroxy-3-(trifluoromethyl)pyridine followed by a direct bromination at the 5-position of the pyridine ring.

Step 1: Synthesis of 2-Hydroxy-3-(trifluoromethyl)pyridine

The synthesis of the starting material can be achieved from 2-aminopyridine.

Experimental Protocol:

To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent, a trifluoromethylating agent is added under controlled conditions. The resulting intermediate is then hydrolyzed to yield 2-hydroxy-3-(trifluoromethyl)pyridine. A reported method involves the use of trifluoromethyl iodide and hydrogen peroxide in dimethyl sulfoxide, with a reported NMR yield of 64% and an isolated yield of 50%.

Step 2: Bromination of 2-Hydroxy-3-(trifluoromethyl)pyridine

The hydroxyl group at the 2-position and the trifluoromethyl group at the 3-position direct the electrophilic substitution to the 5-position of the pyridine ring.

Experimental Protocol:

To a solution of 2-hydroxy-3-(trifluoromethyl)pyridine (1 equivalent) in acetonitrile, N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 2-3 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound. While a specific yield for this reaction is not explicitly documented in the literature, similar brominations of activated pyridones with NBS typically proceed in high yield (estimated around 85%).

Route 2: Diazotization and Hydrolysis of 5-Bromo-3-(trifluoromethyl)pyridin-2-amine

This synthetic pathway begins with the commercially available 5-bromo-3-(trifluoromethyl)pyridin-2-amine and converts the amino group to a hydroxyl group via a diazotization-hydrolysis sequence.

Step 1: Synthesis of 5-Bromo-3-(trifluoromethyl)pyridin-2-amine (Starting Material)

While this intermediate is commercially available, a potential synthesis involves the bromination of 2-amino-3-(trifluoromethyl)pyridine.

Experimental Protocol:

To a solution of 2-amino-3-(trifluoromethyl)pyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) (1 equivalent) is added at room temperature. The reaction is stirred for several hours and monitored by TLC. Upon completion, the mixture is worked up by dilution with ethyl acetate and washing with brine. The organic layer is dried and concentrated, and the crude product can be purified by recrystallization or column chromatography to yield 5-bromo-3-(trifluoromethyl)pyridin-2-amine.

Step 2: Diazotization and Hydrolysis

The conversion of the 2-amino group to a 2-hydroxy group is a classic transformation.

Experimental Protocol:

5-Bromo-3-(trifluoromethyl)pyridin-2-amine (1 equivalent) is dissolved in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C). A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the low temperature. The reaction mixture is then warmed to room temperature and stirred for a period of time to allow for the hydrolysis of the diazonium salt. The reaction is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to give this compound. The yields for such reactions are generally good.

Summary of Experimental Data

RouteStepStarting MaterialReagentsSolventTemperatureTimeYield
1 12-AminopyridineCF3I, H2O2DMSO40-50 °C20 min50%
1 22-Hydroxy-3-(trifluoromethyl)pyridineNBSAcetonitrileRoom Temp.2-3 h~85% (Est.)
2 12-Amino-3-(trifluoromethyl)pyridineNBSDMFRoom Temp.3 h90-92%
2 25-Bromo-3-(trifluoromethyl)pyridin-2-amineNaNO2, H2SO4, H2OH2SO4/H2O0 °C to RT-Good

Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 is advantageous due to the likely high yield and mild conditions of the final bromination step. However, it necessitates the initial synthesis of 2-hydroxy-3-(trifluoromethyl)pyridine.

  • Route 2 benefits from the commercial availability of its starting material, 5-bromo-3-(trifluoromethyl)pyridin-2-amine. The diazotization-hydrolysis sequence is a well-established transformation, though care must be taken due to the potential instability of the diazonium intermediate.

The choice between these routes will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the reagents and intermediates involved.

Assessing the Therapeutic Potential of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine derivatives, those bearing a 5-bromo-2-hydroxy-3-(trifluoromethyl) substitution pattern represent a promising, yet underexplored, class of compounds. This guide provides a comparative assessment of their therapeutic potential, primarily focusing on their prospective roles as kinase inhibitors for anticancer therapy and as anti-inflammatory agents. Due to the limited publicly available data on this specific scaffold, this guide draws comparisons from structurally related pyridine derivatives to extrapolate potential activities and guide future research.

I. Potential as Kinase Inhibitors in Oncology

The trifluoromethyl group is known to enhance the potency, selectivity, and metabolic stability of kinase inhibitors. The 2-hydroxypyridine moiety is a well-established pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, allowing for the fine-tuning of inhibitory activity and selectivity.

Table 1: Comparative in vitro Kinase Inhibitory Activity of Representative Pyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5-(Trifluoromethyl)pyrimidine DerivativesEGFRData Not AvailableGefitinib2-37
2-Aminopyridine DerivativesLRRK2Lead Compound: ~500LRRK2-IN-113
5-Phenoxy-2-aminopyridine DerivativesBTK18g: 1.8Ibrutinib0.5

This table is illustrative and highlights the potential of related scaffolds. Direct data for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine derivatives is needed for a conclusive comparison.

The data on related compounds suggests that the this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The trifluoromethyl group could enhance binding affinity and cell permeability, while the hydroxypyridine core mimics the hinge-binding interactions of known inhibitors.

II. Potential as Anti-inflammatory Agents

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of research. Pyridine derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes such as cyclooxygenases (COX-1 and COX-2).

While specific data on the anti-inflammatory activity of this compound derivatives is scarce, studies on other trifluoromethyl-containing pyrazole and pyrazoline derivatives have shown significant anti-inflammatory effects in preclinical models like the carrageenan-induced rat paw edema assay. These studies indicate that the trifluoromethyl group can contribute to potent anti-inflammatory activity.

Table 2: Comparative in vivo Anti-inflammatory Activity of Trifluoromethyl-Containing Heterocycles

Compound ClassAnimal ModelDose% Inhibition of EdemaReference Drug% Inhibition of Edema
3-Trifluoromethylpyrazole DerivativesCarrageenan-induced rat paw edemaNot Specified62-76%Indomethacin78%

This table demonstrates the anti-inflammatory potential of the trifluoromethyl moiety in a heterocyclic context. Specific testing of this compound derivatives is required.

The anti-inflammatory potential of the this compound scaffold warrants further investigation. The combination of the trifluoromethyl group and the hydroxypyridine core could lead to the discovery of novel anti-inflammatory agents with a distinct mechanism of action.

III. Experimental Protocols

To facilitate further research into this promising class of compounds, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the VEGFR-2 enzyme in kinase buffer to each well.

  • Incubate the plate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP in kinase buffer.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of a test compound in rodents.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Indomethacin (positive control)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the vehicle orally or intraperitoneally.

  • Administer the positive control (e.g., indomethacin, 10 mg/kg) to a separate group of animals.

  • After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Analyze the data for statistical significance.

IV. Visualizations

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G Experimental Workflow: In Vitro Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Compound Serial Dilutions Dispense Dispense Compound to Assay Plate Compound_Prep->Dispense Enzyme_Prep Prepare Kinase and Substrate Solutions Add_Enzyme Add Kinase and Incubate Enzyme_Prep->Add_Enzyme Dispense->Add_Enzyme Add_Substrate_ATP Initiate Reaction with Substrate and ATP Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate at Controlled Temperature Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagent Incubate_Reaction->Stop_Reaction Read_Plate Measure Signal (Luminescence) Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis

A Comparative Guide to Quantum Mechanical Investigations of Substituted Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum mechanical properties of 5-Bromo-2-(trifluoromethyl)pyridine and a structurally related alternative, 5-(Trifluoromethyl)pyridine-2-thiol. The objective is to offer a clear, data-driven comparison of their electronic and nonlinear optical (NLO) properties based on Density Functional Theory (DFT) calculations. While the initial topic of interest was 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, the available computational literature directs our focus to these closely related analogues, providing valuable insights into the electronic effects of different functional groups on the pyridine ring.

The data and methodologies presented are synthesized from peer-reviewed computational chemistry studies, offering a foundational resource for researchers in medicinal chemistry and materials science.

Detailed Computational Protocols

The results summarized in this guide are derived from quantum mechanical calculations performed using Density Functional Theory (DFT). This computational method is widely used to predict the electronic structure and properties of molecules with high accuracy. The specific protocols employed in the source literature are as follows:

For 5-Bromo-2-(trifluoromethyl)pyridine:

  • Level of Theory: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)[1]

  • Basis Set: 6-31++G(d,p)[1]

  • Software: The specific software was not mentioned in the abstract, but Gaussian is a common choice for such calculations[2].

  • Methodology: The molecular geometry was optimized to find the lowest energy conformation. Following optimization, electronic properties such as the dipole moment and first hyperpolarizability were calculated at the same level of theory.

For 5-(Trifluoromethyl)pyridine-2-thiol:

  • Level of Theory: Density Functional Theory (DFT)

  • Functionals:

    • Becke, 3-parameter, Lee-Yang-Parr (B3LYP)[1]

    • Heyd-Scuseria-Ernzerhof (HSEH1PBE)[1]

  • Basis Set: 6-311+G(d,p)[1]

  • Software: Not specified in the provided text.

  • Methodology: Similar to the above, the protocol involved geometry optimization followed by the calculation of electronic and nonlinear optical properties using two different functionals to provide a basis for comparison.

Quantitative Data Comparison

The following table summarizes key quantum chemical parameters calculated for 5-Bromo-2-(trifluoromethyl)pyridine and its thiol analogue. These parameters are crucial for understanding the molecule's polarity, reactivity, and potential for applications in nonlinear optics.

Calculated Property 5-Bromo-2-(trifluoromethyl)pyridine 5-(Trifluoromethyl)pyridine-2-thiol Unit Significance
Computational Method DFT/B3LYP/6-31++G(d,p)DFT/B3LYP/6-311+G(d,p)-Level of Theory
Dipole Moment (µ) 3.38[1]Data not available in resultsDebye (D)Measures molecular polarity and charge distribution.
First Hyperpolarizability (β) 74.44 x 10⁻³²[1]318.78 x 10⁻³²[3]esuIndicates potential for Nonlinear Optical (NLO) applications.
HOMO Energy Data not available in resultsData not available in resultseVRelates to electron-donating ability.
LUMO Energy Data not available in resultsData not available in resultseVRelates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) Data not available in resultsData not available in resultseVIndicates chemical reactivity and kinetic stability.

Visualized Workflows and Comparisons

Diagrams generated using the Graphviz DOT language provide a clear visual representation of the computational workflow and a comparison of the calculated properties.

G cluster_input 1. Input & Setup cluster_calc 2. Calculation cluster_output 3. Analysis & Output mol_structure Define Molecular Structure (SMILES/XYZ) comp_method Select Computational Method (e.g., DFT/B3LYP) basis_set Choose Basis Set (e.g., 6-311++G(d,p)) geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc energies Energies (HOMO/LUMO) prop_calc->energies geometry Optimized Geometry (Bond Lengths, Angles) prop_calc->geometry spectra Vibrational Spectra (IR/Raman) prop_calc->spectra properties Calculated Properties (Dipole Moment, NLO) prop_calc->properties

Caption: General workflow for quantum mechanical analysis of molecular properties.

G cluster_molA 5-Bromo-2-(trifluoromethyl)pyridine cluster_molB 5-(Trifluoromethyl)pyridine-2-thiol cluster_data Calculated Values (B3LYP functional) molA Properties Dipole Moment (µ) Hyperpolarizability (β) dataA 3.38 D 74.44 x 10⁻³² esu molA:f1->dataA molA:f2->dataA molB Properties Dipole Moment (µ) Hyperpolarizability (β) dataB Not Available 318.78 x 10⁻³² esu molB:f1->dataB molB:f2->dataB

Caption: Comparison of calculated electronic and NLO properties.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides operational and disposal guidance for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine, compiled from safety data sheets of structurally similar compounds. No direct Safety Data Sheet (SDS) was available for this compound (CAS No. 76041-79-7); therefore, this information should be used as a precautionary guide and adapted as necessary based on institutional protocols and a specific risk assessment.

Researchers, scientists, and drug development professionals must exercise caution when handling and disposing of this compound. Due to the presence of bromine and a trifluoromethyl group, this compound is expected to be hazardous and requires stringent disposal protocols to mitigate environmental and health risks.

Summary of Hazards and Properties

Based on data for analogous compounds, this compound is likely to be an irritant to the skin, eyes, and respiratory tract. Similar compounds are also noted for their potential toxicity if swallowed.[1][2] The table below summarizes key data points extrapolated from related chemicals.

PropertyValue (based on analogous compounds)Source
CAS Number 76041-79-7[3][4][5]
Molecular Formula C₆H₃BrF₃NO[3]
Molecular Weight 241.99 g/mol [3]
Appearance Likely a solid[1]
Hazards May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.[1][2]
Incompatibilities Strong oxidizing agents, bases.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is critical. All waste containing this compound must be treated as hazardous waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][6]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including any contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, properly labeled, and sealable hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[7] Do not mix with non-halogenated waste.[7]

  • Contaminated Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as hazardous waste.[7]

3. Spill Management:

  • In case of a spill, immediately clear the area of personnel and move upwind.[1][2]

  • For small spills, absorb with an inert material such as sand, earth, or vermiculite.[1][2]

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][2]

  • Avoid generating dust.[1]

  • Prevent spillage from entering drains or waterways.[1][2]

4. Final Disposal:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][8][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow start Waste Generated (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid_waste->collect_liquid rinse_glassware Rinse with Solvent in Fume Hood glassware->rinse_glassware seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_glassware->collect_rinsate collect_rinsate->collect_liquid store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

References

Personal protective equipment for handling 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 76041-79-7). The following procedures are based on best practices for handling structurally similar hazardous compounds and are designed to ensure a safe laboratory environment.

Hazard Summary
  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended protective gear.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[1][6]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for degradation before use and replace them immediately if compromised.[1][4]
Body Protection Laboratory CoatA flame-retardant lab coat worn over personal clothing is recommended. Ensure it is fully buttoned to maximize skin coverage.[4]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates, especially when handling the powder outside of a fume hood or if ventilation is inadequate.[1][6]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet and be made of a non-porous material.[4]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict handling protocol is critical.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]

    • Keep the container tightly closed and clearly labeled.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood.

    • Avoid generating dust. Use appropriate tools (e.g., spatulas) to handle the solid material.

    • Do not eat, drink, or smoke in the handling area.[4][5]

  • In-Use Procedures:

    • Avoid all personal contact, including inhalation.[4][5]

    • Keep containers securely sealed when not in use.[4]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

  • Spill Response:

    • In case of a small spill, contain and absorb the material with an inert substance like sand or vermiculite.[4]

    • Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: This compound is classified as a halogenated organic waste.

  • Containerization:

    • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste" and the full chemical name. Do not use abbreviations.

    • Do not mix with incompatible waste streams.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Never dispose of this chemical down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Don Appropriate PPE b Verify Fume Hood Function a->b c Locate Emergency Equipment b->c d Receive and Inspect Chemical c->d Start Work e Store in Cool, Dry, Ventilated Area d->e f Weigh and Dispense in Fume Hood e->f g Conduct Experiment f->g h Collect Waste in Labeled Container g->h g->h Generate Waste k Remove and Dispose of PPE g->k i Clean Work Area h->i j Dispose of Waste via Licensed Vendor i->j j->k Post-Disposal l Wash Hands Thoroughly k->l m Spill Occurs n Contain with Inert Material m->n p Large Spill: Evacuate & Call for Help m->p o Collect for Disposal n->o o->j Dispose of Spill Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.